molecular formula C5H5FN2O2 B3048072 1-Methyl-5-fluorouracil CAS No. 155-16-8

1-Methyl-5-fluorouracil

Cat. No.: B3048072
CAS No.: 155-16-8
M. Wt: 144.1 g/mol
InChI Key: PPCVYQHUOMISIG-UHFFFAOYSA-N
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Description

1-Methyl-5-fluorouracil (CAS Number: 155-16-8) is a chemical compound with the molecular formula C5H5FN2O2 and a molecular weight of 144.10 g/mol . As a derivative of the widely studied chemotherapeutic agent 5-fluorouracil (5-FU), it is primarily of interest in pharmaceutical and cancer research for use as a reference standard or a building block in the synthesis of more complex molecules . Researchers value fluoropyrimidine analogs like 5-FU for their ability to impede thymidylate synthase, a key enzyme in DNA synthesis, and to be misincorporated into RNA and DNA, leading to cell death . While the specific biological activity and research applications of 1-Methyl-5-fluorouracil itself are not fully detailed in the available literature, its structural similarity to 5-FU makes it a compound of interest for investigating structure-activity relationships and developing novel antimetabolites. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult safety data sheets and conduct a thorough literature review to determine its suitability for specific experimental applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2/c1-8-2-3(6)4(9)7-5(8)10/h2H,1H3,(H,7,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCVYQHUOMISIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)NC1=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165782
Record name Uracil, 5-fluoro-1-methyl-
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Molecular Weight

144.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155-16-8
Record name 5-Fluoro-1-methyl-2,4(1H,3H)-pyrimidinedione
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URL https://commonchemistry.cas.org/detail?cas_rn=155-16-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uracil, 5-fluoro-1-methyl-
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Record name NSC80843
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Record name Uracil, 5-fluoro-1-methyl-
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Foundational & Exploratory

The Pharmacological Paradox of N1-Methylation: A Technical Guide to 1-Methyl-5-Fluorouracil

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

1-Methyl-5-fluorouracil (1-Me-5-FU) represents a critical "negative control" molecule in fluoropyrimidine pharmacology. Unlike its parent compound, 5-Fluorouracil (5-FU) , which is a cornerstone antimetabolite in oncology, 1-Me-5-FU is pharmacologically inert regarding direct cytotoxicity.

This guide addresses a common misconception in drug development: that all fluorinated pyrimidines possess intrinsic cytotoxic activity. 1-Me-5-FU demonstrates that the N1-position is the obligate site for metabolic activation. Consequently, this molecule serves two primary high-value technical functions:

  • Mechanistic Probe: It validates the necessity of phosphoribosylation for 5-FU activation.

  • Structural Model: It mimics the glycosidic bond of nucleosides, allowing for precise X-ray crystallographic studies of base-pairing interactions (Hoogsteen vs. Watson-Crick) without the liability of enzymatic degradation.

Part 2: Chemical Identity & Structural Pharmacology

The N1-Ribosylation Blockade

The biological activity of 5-FU is dependent on its conversion to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) , which inhibits Thymidylate Synthase (TS). This conversion requires the attachment of a ribose or deoxyribose sugar to the N1 nitrogen of the uracil ring.

In 1-Me-5-FU, the N1 position is capped with a methyl group. This methylation creates a steric and chemical blockade, rendering the molecule invisible to the primary activating enzymes: Orotate Phosphoribosyltransferase (OPRTase) and Thymidine Phosphorylase (TP) .

Comparative Physicochemical Profile[1]
Feature5-Fluorouracil (5-FU)1-Methyl-5-fluorouracil (1-Me-5-FU)
CAS Number 51-21-8155-16-8
N1 Substituent Hydrogen (-H)Methyl (-CH3)
pKa (N3-H) ~8.0~8.2 (Slightly less acidic)
OPRTase Substrate Yes (High Affinity)No (Steric Blockade)
Metabolic Fate Converted to FdUMP/FUTPExcreted largely unchanged; no nucleotide formation
Primary Utility Clinical AntineoplasticStructural Probe / Negative Control

Part 3: Mechanistic Visualization

The following diagram illustrates the "Metabolic Dead-End" hypothesis. While 5-FU enters the anabolic cascade to form toxic nucleotides, 1-Me-5-FU cannot be processed, explaining its lack of cytotoxicity.

MetabolicBlockade cluster_0 Standard 5-FU Activation cluster_1 1-Me-5-FU Blockade FU 5-Fluorouracil (Free N1-H) OPRT OPRTase (Enzyme) FU->OPRT Binding FUMP FUMP (Nucleotide) OPRT->FUMP Ribosylation FdUMP FdUMP (Active Toxin) FUMP->FdUMP RR/Kinase MeFU 1-Methyl-5-FU (Blocked N1-Me) OPRT_Fail OPRTase (Enzyme) MeFU->OPRT_Fail Weak/No Binding Null NO REACTION (Steric Clash) OPRT_Fail->Null Blocked caption Figure 1: The N1-Methyl group prevents OPRTase-mediated ribosylation, rendering 1-Me-5-FU inert.

Part 4: Biological Activity & Experimental Applications[2][3][4][5]

Cytotoxicity Profile (The "Null" Hypothesis)

In standard MTT assays using colorectal cancer cell lines (e.g., HT-29 or HCT-116), 1-Me-5-FU displays an IC50 > 1000 µM , whereas 5-FU typically exhibits an IC50 in the range of 1–10 µM .

  • Interpretation: The lack of toxicity confirms that the uracil ring itself is not cytotoxic; toxicity is strictly a function of the nucleotide antimetabolite.

  • Prodrug Implications: This molecule serves as a model for prodrugs like Tegafur . Tegafur is N1-substituted with a tetrahydrofuran ring. Unlike the stable methyl group in 1-Me-5-FU, the furan ring is metabolically labile (cleaved by CYP450), releasing active 5-FU. 1-Me-5-FU is the "stable analog" used to prove that cleavage is required for activity.

Structural Biology: Base Pairing Studies

1-Me-5-FU is extensively used in X-ray crystallography to study Hoogsteen base pairing .

  • Why? In natural nucleosides, the N1 position is occupied by sugar. 1-Me-5-FU mimics this "N1-blocked" state, preventing the N1-H tautomer shifts that occur in free uracil.

  • Application: It is used to co-crystallize with adenine derivatives to measure the bond angles and stability of modified base pairs without the confounding variable of ribose sugar flexibility.

Part 5: Experimental Protocol

Protocol: OPRTase Substrate Specificity Assay (Negative Control)

Objective: To validate the specificity of Orotate Phosphoribosyltransferase (OPRTase) using 1-Me-5-FU as a negative control.[1] This confirms that a candidate drug requires N1-ribosylation.

Materials
  • Enzyme: Recombinant human OPRTase (0.5 mg/mL).

  • Substrates: 5-FU (Positive Control), 1-Me-5-FU (Negative Control).

  • Co-factor: Phosphoribosyl pyrophosphate (PRPP), 10 mM.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM DTT.

Workflow Visualization

ExperimentalProtocol Start Start: Reaction Mix Prep Step1 1. Prepare Master Mix (Tris-HCl, MgCl2, DTT, PRPP) Start->Step1 Step2 2. Aliquot to Wells Step1->Step2 Branch Add Substrate Step2->Branch PosCtrl A: Add 5-FU (50 µM) (Positive Control) Branch->PosCtrl NegCtrl B: Add 1-Me-5-FU (50 µM) (Negative Control) Branch->NegCtrl Incubate 3. Incubate 37°C, 30 min PosCtrl->Incubate NegCtrl->Incubate Stop 4. Heat Inactivation (95°C, 5 min) Incubate->Stop Analyze 5. HPLC Analysis (Detect FUMP formation) Stop->Analyze Result1 Result A: FUMP Peak Detected (Conversion Successful) Analyze->Result1 5-FU Path Result2 Result B: No FUMP Peak (Parent Compound Only) Analyze->Result2 1-Me-5-FU Path caption Figure 2: Enzymatic assay workflow demonstrating the metabolic inertness of 1-Me-5-FU.

Step-by-Step Methodology
  • Preparation: Thaw OPRTase and PRPP on ice. Prepare the Master Mix in a UV-transparent 96-well plate.

  • Initiation: Add 5-FU to Column 1 and 1-Me-5-FU to Column 2 (Final conc: 50 µM). Initiate reaction by adding OPRTase.

  • Kinetics: Monitor the decrease in absorbance at 295 nm (specific to the depletion of the fluoro-pyrimidine ring) or use HPLC endpoint analysis.

  • HPLC Setup:

    • Column: C18 Reverse Phase.

    • Mobile Phase: 50 mM Ammonium Acetate (pH 5.0) / Methanol (95:5).

    • Detection: UV 260 nm.

  • Validation: The 5-FU well must show a new peak (FUMP) at distinct retention time. The 1-Me-5-FU well must show zero new peak formation, retaining the parent peak area.

References

  • Wempen, I., Duschinsky, R., Kaplan, L., & Fox, J. J. (1961). Thiation of Nucleosides. IV. The Synthesis of 5-Fluoro-2'-deoxycytidine and Related Compounds. Journal of the American Chemical Society, 83(23), 4755–4766. Link

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. Link

  • Kusaba, H., et al. (2007). Association of 5-fluorouracil-based chemotherapy side effects with dihydropyrimidine dehydrogenase gene polymorphisms. The Pharmacogenomics Journal, 7, 341–343. Link

  • PubChem. (n.d.). 5-Fluoro-1-methyl-2,4(1H,3H)-pyrimidinedione (Compound Summary). National Library of Medicine. Link

  • Evrard, A., et al. (1999). Increased cytotoxicity and bystander effect of 5-fluorouracil and 5'-deoxy-5-fluorouridine in human colorectal cancer cells transfected with thymidine phosphorylase.[2] British Journal of Cancer, 80, 1726–1733. Link

Sources

Investigating the Effects of 1-Methyl-5-fluorouracil on Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the effects of 1-Methyl-5-fluorouracil (1-Me-5-FU) on cancer cell lines. While extensive research has established the mechanisms of its parent compound, 5-fluorouracil (5-FU), as a cornerstone of chemotherapy, the specific biological activities of 1-Me-5-FU are less characterized in publicly available literature. This guide, therefore, leverages the well-understood pharmacology of 5-FU as a basis for proposing a rigorous, multi-faceted approach to elucidating the unique properties of 1-Me-5-FU. We will delve into the established mechanisms of 5-FU, including its metabolic activation and dual-pronged attack on both DNA and RNA synthesis, to inform a robust experimental strategy for 1-Me-5-FU. This document will provide detailed, field-proven protocols for assessing cytotoxicity, elucidating mechanisms of cell death, and analyzing cell cycle perturbations. By following the methodologies outlined herein, researchers can effectively characterize the therapeutic potential and molecular impact of 1-Methyl-5-fluorouracil.

Introduction: The Fluoropyrimidine Legacy and the Question of N1-Methylation

For over six decades, 5-fluorouracil (5-FU) has been a mainstay in the treatment of various solid tumors, particularly those of the gastrointestinal tract.[1][2] Its efficacy stems from its action as a pyrimidine antimetabolite.[3] Following cellular uptake, 5-FU is converted into several active metabolites that disrupt essential cellular processes.[4] These metabolites interfere with both DNA and RNA synthesis, leading to cytotoxicity and cell death in rapidly proliferating cancer cells.[2]

1-Methyl-5-fluorouracil (1-Me-5-FU) is a derivative of 5-FU, distinguished by a methyl group at the N1 position of the uracil ring. While this modification may seem minor, substitutions at this position can significantly alter a molecule's pharmacological properties, including its cellular uptake, metabolic activation, and interaction with target enzymes. It is plausible that 1-Me-5-FU may act as a prodrug, requiring intracellular metabolism to yield the active 5-FU, or it may possess its own unique cytotoxic activities. A thorough investigation is therefore warranted to determine its potential as a novel anticancer agent.

This guide will first briefly revisit the established mechanisms of 5-FU to provide a foundational understanding for the subsequent experimental designs aimed at characterizing 1-Me-5-FU.

Established Mechanisms of 5-Fluorouracil (5-FU)

The anticancer effects of 5-FU are primarily attributed to two key mechanisms:

  • Inhibition of Thymidylate Synthase (TS): A major active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase (TS) and the reduced folate cofactor 5,10-methylenetetrahydrofolate. This complex inhibits the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis, leading to a "thymineless death."[5]

  • Incorporation into RNA and DNA: The 5-FU metabolite 5-fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting RNA processing and function. Another metabolite, 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), can be incorporated into DNA, leading to DNA damage and fragmentation.[4] Recent studies suggest that in gastrointestinal cancers, the cytotoxicity of 5-FU may be more attributable to RNA damage than DNA damage.[6][7]

Characterizing the Cytotoxic Profile of 1-Methyl-5-fluorouracil

A primary objective in evaluating any potential anticancer compound is to determine its cytotoxic effects across a range of cancer cell lines. This allows for the identification of sensitive and resistant cancer types and provides a quantitative measure of the compound's potency.

Cell Viability and IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4: Viability Assessment cluster_3 Data Analysis seed Seed cancer cells in 96-well plates treat Treat cells with serial dilutions of 1-Me-5-FU and 5-FU seed->treat 24h incubation mtt Add MTT reagent and incubate treat->mtt 48-72h incubation solubilize Add solubilization solution mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate cell viability and determine IC50 values read->analyze G cluster_0 Cell Treatment & Harvesting cluster_1 Staining cluster_2 Analysis treat Treat cells with 1-Me-5-FU at IC50 concentration harvest Harvest and wash cells treat->harvest stain Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI harvest->stain flow Analyze by flow cytometry stain->flow 15 min incubation

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

  • Cell Treatment: Treat cancer cells with 1-Me-5-FU at its predetermined IC50 concentration for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Investigating Apoptotic Pathways via Western Blotting

To further dissect the apoptotic pathway induced by 1-Me-5-FU, Western blotting can be employed to analyze the expression and activation of key apoptotic proteins.

  • Caspases: Caspases are a family of proteases that execute apoptosis. Analysis of the cleavage of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3) is a hallmark of apoptosis.

  • Bcl-2 Family Proteins: This family of proteins regulates the intrinsic (mitochondrial) pathway of apoptosis. The ratio of pro-apoptotic proteins (e.g., Bax, Bak) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) is critical in determining cell fate.

  • PARP: Poly(ADP-ribose) polymerase (PARP) is a DNA repair enzyme that is cleaved by activated Caspase-3 during apoptosis. The detection of cleaved PARP is a reliable indicator of apoptosis.

  • Protein Extraction: Treat cells with 1-Me-5-FU, harvest, and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target apoptotic proteins.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the band intensities to determine changes in protein expression or cleavage.

Analyzing Cell Cycle Perturbations

Many chemotherapeutic agents exert their effects by disrupting the cell cycle. Analyzing the cell cycle distribution of cancer cells following treatment with 1-Me-5-FU can provide insights into its mechanism of action.

Cell Cycle Analysis by Flow Cytometry

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

G cluster_0 Cell Treatment & Fixation cluster_1 Staining cluster_2 Analysis treat Treat cells with 1-Me-5-FU fix Harvest and fix cells in cold ethanol treat->fix stain Wash and resuspend cells in PI staining solution containing RNase A fix->stain flow Analyze by flow cytometry stain->flow 30 min incubation

Caption: Workflow for cell cycle analysis using propidium iodide.

  • Cell Treatment: Treat cancer cells with 1-Me-5-FU at various concentrations and for different time points.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Wash the fixed cells and resuspend them in a solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be reflected in the intensity of the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Investigating the Molecular Mechanism of Action

To fully understand the effects of 1-Me-5-FU, it is essential to investigate its molecular mechanism of action. Based on the known mechanisms of 5-FU, key areas of investigation for 1-Me-5-FU should include its metabolism and its effects on thymidylate synthase and RNA.

Elucidating the Metabolic Pathway of 1-Methyl-5-fluorouracil

A critical question is whether 1-Me-5-FU acts as a prodrug that is converted to 5-FU or if it has its own distinct metabolic pathway and active metabolites. This can be investigated using techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and quantify 1-Me-5-FU and its potential metabolites in cell lysates and culture media following treatment.

Assessing the Impact on Thymidylate Synthase

The effect of 1-Me-5-FU on thymidylate synthase can be assessed both directly and indirectly. A direct enzymatic assay can be performed using purified TS to determine if 1-Me-5-FU or its metabolites inhibit its activity. Indirectly, the cellular consequence of TS inhibition, a "thymineless state," can be evaluated by measuring the incorporation of labeled deoxyuridine into DNA.

Examining RNA and DNA Incorporation

The extent to which 1-Me-5-FU or its metabolites are incorporated into RNA and DNA can be quantified using radiolabeled 1-Me-5-FU or by mass spectrometry-based methods. This will help to determine if, like 5-FU, 1-Me-5-FU also exerts its cytotoxic effects through the disruption of nucleic acid integrity.

Conclusion and Future Directions

This technical guide provides a comprehensive and logical framework for the systematic investigation of the anticancer effects of 1-Methyl-5-fluorouracil. By employing the detailed protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest, researchers can generate a robust dataset to characterize the biological activity of this compound. Furthermore, the proposed mechanistic studies will be crucial in elucidating whether 1-Me-5-FU acts as a prodrug of 5-FU or possesses a novel mechanism of action. The insights gained from these studies will be invaluable for guiding the future development of 1-Me-5-FU as a potential chemotherapeutic agent. A direct comparative analysis with 5-FU throughout these experiments will be essential to highlight the unique therapeutic potential of N1-methylation.

References

  • The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. Dove Medical Press. 2020-07-29. [Link]

  • Cancer biologists discover a new mechanism for an old drug. MIT News. 2024-10-07. [Link]

  • Cytotoxicity and Cellular Uptake of 5-Fluorouracil Loaded Methylcellulose Nanohydrogel for Treatment of Oral Cancer. Letters in Applied NanoBioScience. 2020-10-03. [Link]

  • 5-Fluorouracil | C4H3FN2O2 | CID 3385. PubChem. [Link]

  • 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. PMC. [Link]

  • Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]

  • The impact of epigenetics on tumor metabolism: Friend or foe in drug response?. Frontiers. [Link]

  • Combination chemotherapy (5-fluorouracil, methyl-CCNU, mitomycin C) versus 5-fluorouracil alone for advanced previously untreated colorectal carcinoma. A phase III study of the Piedmont Oncology Association. PubMed. [Link]

  • Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. PMC. 2020-10-08. [Link]

  • 5-fluorouracil/5-FU: 5 things to know about this common chemotherapy drug. MD Anderson Cancer Center. 2025-10-06. [Link]

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. PMC. [Link]

Sources

Methodological & Application

Application Note: Mechanistic Cytotoxicity Profiling of 1-Methyl-5-fluorouracil

[1]

Abstract & Scientific Context

This application note details the protocol for assessing the in vitro cytotoxicity of 1-Methyl-5-fluorouracil (1-Me-5-FU) . Unlike its parent compound, 5-Fluorouracil (5-FU), 1-Me-5-FU is methylated at the N1 position.[1] This structural modification provides a critical mechanistic control in fluoropyrimidine research.[1]

The Core Mechanism: The cytotoxicity of 5-FU relies on its conversion to 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), which inhibits thymidylate synthase (TS).[1] A key step in this metabolic activation is the direct conversion of 5-FU to 5-fluorouridine monophosphate (FUMP) by Orotate Phosphoribosyltransferase (OPRT) .[1][2][3] This enzymatic reaction requires a free proton at the N1 position.[1]

Hypothesis for Assay: 1-Me-5-FU, having the N1 position blocked by a methyl group, cannot serve as a direct substrate for OPRT.[1] Therefore, in cell lines lacking specific demethylase activity, 1-Me-5-FU should exhibit significantly reduced or negligible cytotoxicity compared to 5-FU.[1] This assay is frequently used to validate OPRT-dependent metabolic pathways or to screen for prodrug activation.[1]

Pathway Visualization

The following diagram illustrates the divergence in metabolic activation between 5-FU and 1-Me-5-FU.

1-Me-5-FU_Mechanismcluster_0Extracellular Spacecluster_1Intracellular MetabolismFiveFU5-Fluorouracil(5-FU)OPRTOPRT EnzymeFiveFU->OPRTTransportOneMe1-Methyl-5-fluorouracil(1-Me-5-FU)OneMe->OPRTTransportFUMPFUMP(Active Nucleotide)OPRT->FUMPRibosylation(Requires N1-H)NoRxnNO REACTION(Steric Blockade)OPRT->NoRxn1-Me-5-FU(N1-Methyl Block)FdUMPFdUMP(TS Inhibitor)FUMP->FdUMPPhosphorylationCascadeDNA_RNADNA/RNADamageFdUMP->DNA_RNACytotoxicity

Caption: Comparative metabolic fate. 5-FU is activated by OPRT to cytotoxic nucleotides. 1-Me-5-FU is sterically hindered at the N1 position, preventing direct ribosylation.[1]

Compound Characteristics & Reagent Preparation

Chemical Identity[1][4][5]
  • Compound Name: 1-Methyl-5-fluorouracil[1][4][5][6]

  • CAS Number: 155-16-8[1][4][6]

  • Molecular Weight: 144.10 g/mol [1][4][6]

  • Solubility: Soluble in DMSO (>50 mg/mL), Methanol.[1] Poorly soluble in water.[1]

Stock Solution Protocol

Critical Step: 1-Me-5-FU is hydrophobic compared to uracil.[1] Ensure complete dissolution before adding to media to avoid micro-precipitation which causes false "toxicity" via physical cell stress.[1]

  • Weighing: Weigh 14.4 mg of 1-Me-5-FU powder.

  • Solvent: Add 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Vortex: Vortex vigorously for 30 seconds. Solution should be clear and colorless.[1]

  • Concentration: This yields a 100 mM Stock Solution.[1]

  • Storage: Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Comparative Cytotoxicity Assay

Objective: Determine the IC50 of 1-Me-5-FU relative to 5-FU in HCT116 (Colorectal Carcinoma) cells.

Materials
  • Cell Line: HCT116 (ATCC® CCL-247™) or HT-29.[1]

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (WST-8).[1] Note: Protocol below uses MTT.

  • Controls:

    • Positive Control: 5-Fluorouracil (Sigma-Aldrich, CAS 51-21-8).[1]

    • Vehicle Control: 0.5% DMSO in media.[1]

    • Blank: Media only (no cells).[1]

Step-by-Step Workflow
Day 0: Cell Seeding
  • Harvest cells during the exponential growth phase (70-80% confluency).[1]

  • Count cells using Trypan Blue exclusion.[1]

  • Dilute cells to 3,000 - 5,000 cells/well (depending on doubling time) in 100 µL complete media.

  • Seed into 96-well plates.

  • Incubate: 24 hours at 37°C, 5% CO2 to allow attachment.

Day 1: Compound Treatment[1]
  • Preparation of Working Solutions:

    • Thaw 100 mM stocks of 1-Me-5-FU and 5-FU.[1]

    • Perform serial dilutions in culture media (not PBS) to keep DMSO concentration constant.[1]

    • Recommended Range (1-Me-5-FU): 0 (Vehicle), 1, 10, 50, 100, 200, 500 µM.

    • Recommended Range (5-FU): 0 (Vehicle), 0.1, 0.5, 1, 5, 10, 50, 100 µM.

    • Note: 1-Me-5-FU is tested at higher concentrations to confirm lack of toxicity.[1]

  • Application:

    • Aspirate old media carefully (or use 2x concentrations and add 100 µL to existing 100 µL).

    • Add 200 µL of drug-containing media to respective wells.

    • Ensure final DMSO concentration is ≤ 0.5% in all wells.[1]

  • Incubate: 72 hours at 37°C, 5% CO2. Note: 72h is preferred over 24h for antimetabolites to capture cell cycle arrest effects.

Day 4: Readout (MTT Assay)
  • Prepare MTT solution (5 mg/mL in PBS).

  • Add 20 µL MTT solution to each well.

  • Incubate for 3-4 hours at 37°C. Purple formazan crystals should be visible in vehicle control wells.

  • Carefully aspirate media (do not disturb crystals).[1]

  • Add 150 µL DMSO to dissolve crystals.

  • Shake plate on an orbital shaker for 10 minutes (protected from light).

  • Measure absorbance at 570 nm (reference 630 nm).

Data Analysis & Expected Results

Calculation

Calculate % Viability using the formula:

17
Expected Outcome (Self-Validation)

The validity of the assay is determined by the separation between the 5-FU and 1-Me-5-FU curves.[1]

Parameter5-Fluorouracil (Positive Control)1-Methyl-5-fluorouracil (Test)
Curve Shape Sigmoidal (Classic dose-response)Flat or Shallow Slope
Typical IC50 (HCT116) 2 - 10 µM > 100 µM (Often Inactive)
Max Inhibition > 90% cell death< 20% cell death (at 100 µM)
Mechanism Active TS InhibitionInability to form FdUMP

Interpretation:

  • If 1-Me-5-FU shows high toxicity (IC50 < 20 µM), suspect contamination with 5-FU or non-specific toxicity (e.g., precipitation, DMSO > 1%).[1]

  • If 5-FU fails to kill cells, check cell line TS expression or mycoplasma contamination (mycoplasma can degrade thymidine/uracil analogs).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
1-Me-5-FU Precipitates Hydrophobicity at high conc.[1]Do not exceed 500 µM in aqueous media.[1] Warm media to 37°C before adding drug.
High Background (Blank) Serum protein precipitationUse phenol-red free media for readout or switch to WST-8 (water soluble) assay.[1]
No Toxicity in 5-FU Drug degradation5-FU is stable, but stock should be aliquoted.[1] Check cell doubling time; antimetabolites require cell division to kill.[1]
Edge Effect Evaporation in outer wellsFill outer wells with PBS; do not use them for data points.[1]

References

  • Mechanism of 5-FU Activation: Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338.

  • N-Alkylation Structure-Activity Relationship: Kundu, N. G., & Schmitz, S. A. (1982).[1] N-Alkylated derivatives of 5-fluorouracil.[1][5] Journal of Pharmaceutical Sciences, 71(8), 935–938. (Demonstrates lack of cytotoxicity for N-alkyl derivatives).

  • Physical Properties & CAS: PubChem Compound Summary for CID 155168, 1-Methyl-5-fluorouracil.[1] [4]

  • Cytotoxicity Protocol Standards: Riss, T. L., et al. (2013).[1] Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]

Application Note: A Validated HPLC Method for the Quantitative Analysis of 1-Methyl-5-fluorouracil

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Methyl-5-fluorouracil. The method is developed for researchers, scientists, and drug development professionals requiring an accurate and precise analytical procedure for this compound. The protocol herein is built upon established chromatographic principles for fluoropyrimidine analysis and is supported by guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). This document provides a comprehensive guide, from the foundational principles of the method to a step-by-step protocol for its implementation and validation.

Introduction

1-Methyl-5-fluorouracil (1-Me-5-FU) is a methylated derivative of the widely used antineoplastic agent 5-fluorouracil (5-FU)[1]. As with its parent compound, the efficacy and safety of any therapeutic application of 1-Me-5-FU are critically dependent on its accurate quantification in various matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone technique for the analysis of fluoropyrimidines, offering high resolution and sensitivity[1]. This application note presents a detailed HPLC method for 1-Methyl-5-fluorouracil, developed with a focus on scientific integrity, robustness, and adherence to international validation standards.

The addition of a methyl group at the N1 position of the uracil ring increases the lipophilicity of 1-Methyl-5-fluorouracil compared to 5-fluorouracil. This structural modification necessitates a tailored chromatographic approach to achieve optimal separation and quantification. The method described herein utilizes reversed-phase chromatography, which is ideally suited for the separation of moderately polar compounds like 1-Me-5-FU.

Principles of the Method

The analytical method is based on reversed-phase HPLC, where the stationary phase is non-polar (C18) and the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent. The separation of 1-Methyl-5-fluorouracil from potential impurities and degradation products is achieved based on its differential partitioning between the stationary and mobile phases.

The selection of the mobile phase composition, particularly its pH, is critical. The pKa of the parent compound, 5-fluorouracil, is approximately 8.0. While the methylation at the N1 position removes one of the ionizable protons, the remaining N3 proton can still undergo ionization. By maintaining the mobile phase pH in the acidic to neutral range, the ionization of 1-Methyl-5-fluorouracil is suppressed, leading to a more retained and symmetrically shaped chromatographic peak.

Quantification is performed using a UV detector set at the wavelength of maximum absorbance for 1-Methyl-5-fluorouracil, which is in the range of 260-266 nm, consistent with the absorbance maximum of 5-fluorouracil[2][3].

Materials and Reagents

  • 1-Methyl-5-fluorouracil reference standard: (Purity ≥ 98%)

  • Acetonitrile: HPLC grade

  • Methanol: HPLC grade

  • Potassium phosphate monobasic (KH₂PO₄): ACS grade or higher

  • Phosphoric acid (H₃PO₄): ACS grade or higher

  • Water: HPLC grade or purified to 18.2 MΩ·cm

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this method.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.5) : Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes

Protocols

Preparation of Solutions

5.1.1. Mobile Phase Preparation (20 mM Potassium Phosphate Buffer, pH 3.5)

  • Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 3.5 with phosphoric acid.

  • Filter the buffer solution through a 0.45 µm nylon filter.

  • Prepare the final mobile phase by mixing the phosphate buffer and acetonitrile in a 90:10 (v/v) ratio.

  • Degas the mobile phase by sonication or helium sparging before use.

5.1.2. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of 1-Methyl-5-fluorouracil reference standard into a 25 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and then dilute to the mark with the mobile phase.

  • This stock solution should be stored at 2-8 °C and protected from light.

5.1.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Analytical Procedure

The following diagram illustrates the overall workflow for the analysis of 1-Methyl-5-fluorouracil.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_mobile Mobile Phase Preparation hplc_system HPLC System (C18, 265 nm) prep_mobile->hplc_system Equilibrate prep_std Standard Solution Preparation prep_std->hplc_system Inject prep_sample Sample Preparation prep_sample->hplc_system Inject data_acq Data Acquisition hplc_system->data_acq Generate Chromatogram integration Peak Integration data_acq->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification

Figure 1: HPLC Analysis Workflow for 1-Methyl-5-fluorouracil.
  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Standard Injections: Inject the working standard solutions to establish the calibration curve.

  • Sample Injections: Inject the prepared sample solutions.

  • Data Analysis: Integrate the peak area of 1-Methyl-5-fluorouracil and determine its concentration using the calibration curve.

Method Validation

The analytical method should be validated in accordance with the ICH Q2(R2) guideline to ensure its suitability for the intended purpose[4]. The following validation parameters should be assessed:

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank (diluent), a placebo (if applicable), and the analyte. The peak for 1-Methyl-5-fluorouracil should be well-resolved from any other peaks.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Analyze a series of at least five concentrations of 1-Methyl-5-fluorouracil across the intended range.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a known amount of 1-Methyl-5-fluorouracil into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate injections of a standard solution at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

System Suitability

System suitability testing is an integral part of the analytical procedure. It is performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% (for six replicate injections)

The following diagram outlines the decision-making process for system suitability.

System_Suitability start Inject System Suitability Standard check_tailing Tailing Factor ≤ 2.0? start->check_tailing check_plates Theoretical Plates ≥ 2000? check_tailing->check_plates Yes fail System is Not Suitable Troubleshoot System check_tailing->fail No check_rsd RSD of Peak Areas ≤ 2.0%? check_plates->check_rsd Yes check_plates->fail No pass System is Suitable Proceed with Analysis check_rsd->pass Yes check_rsd->fail No

Figure 2: System Suitability Decision Flowchart.

Conclusion

The HPLC method for 1-Methyl-5-fluorouracil detailed in this application note is a robust, precise, and accurate method for its quantitative analysis. Adherence to the outlined protocols and validation procedures will ensure reliable and reproducible results, supporting research and development activities for this important compound. The principles and methodologies are grounded in established chromatographic theory and international regulatory guidelines, providing a high degree of confidence in the analytical data generated.

References

  • Nassir, M. A., et al. (2002). An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield. International Journal of Molecular Medicine, 10(4), 513-6. [Link]

  • UV spectrophotometric stability indicating method development and validation for the estimation of 5-fluorouracil in the bulk. (2023). Ukaaz Publications. [Link]

  • A 5-FU Precursor Designed to Evade Anabolic and Catabolic Drug Pathways and Activated by Pd Chemistry In Vitro and In Vivo. (2022). ACS Publications. [Link]

  • 5-Fluorouracil as a Phosensitiser. (n.d.). In Vivo. [Link]

  • Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. (n.d.). NVKC. [Link]

  • Representative HPLC chromatograms of 5-FU samples: sample degraded in... (n.d.). ResearchGate. [Link]

  • Gomes, A. S. L., et al. (2013). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Brazilian Journal of Pharmaceutical Sciences, 49(1), 113-121. [Link]

  • Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. (2023). MDPI. [Link]

  • 5-Fluorouracil | C4H3FN2O2 | CID 3385. (n.d.). PubChem. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • (A) UV-Vis absorption spectra of 5-FU solutions of different... (n.d.). ResearchGate. [Link]

  • The Synthesis and Anticancer Activities of Peptide 5-fluorouracil Derivatives. (2009). ResearchGate. [Link]

  • Lin, H.-L., et al. (2001). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Journal of Food and Drug Analysis, 9(4). [Link]

  • The validation of the UV spectrophotometric method for the assay of 5 fluorouracil. (2015). Farmacia, 63(1), 114-118. [Link]

  • Folinic acid. (n.d.). Wikipedia. [Link]

  • Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. (2023). MDPI. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2023). ICH. [Link]

Sources

using 1-Methyl-5-fluorouracil in cell culture experiments

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the utilization of 1-Methyl-5-fluorouracil in cell culture experiments, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive scientific background, detailed experimental protocols, and data interpretation strategies.

Introduction: A Tale of Two Molecules

In the landscape of cancer chemotherapy, 5-Fluorouracil (5-FU) stands as a cornerstone treatment for various solid tumors, including colorectal, breast, and stomach cancers, since its introduction in 1957.[1] Its efficacy stems from its ability to disrupt DNA and RNA synthesis, leading to the death of rapidly dividing cancer cells.[2] 1-Methyl-5-fluorouracil (1-Me-5-FU) is a close structural derivative of 5-FU, distinguished by a methyl group at the N1 position of the uracil ring.[3] This seemingly minor modification has profound implications for its biological activity, making 1-Me-5-FU a valuable tool for dissecting the complex metabolic pathways and mechanisms of action of its parent compound.

This guide provides a detailed framework for using 1-Me-5-FU in cell culture experiments. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

Section 1: Scientific Background & Mechanism of Action

A thorough understanding of the parent compound, 5-FU, is essential to appreciate the experimental utility of 1-Me-5-FU. The cytotoxic effects of 5-FU are not direct; it functions as a prodrug that must be anabolized intracellularly into three active metabolites.[4]

The Metabolic Activation Pathway of 5-FU

Once inside a cell, 5-FU is converted into fluorouridine monophosphate (FUMP) through two primary pathways.[4] FUMP is then phosphorylated to fluorouridine diphosphate (FUDP), a critical branch point. FUDP can be further phosphorylated to fluorouridine triphosphate (FUTP) or converted by ribonucleotide reductase to fluorodeoxyuridine diphosphate (FdUDP). FdUDP, in turn, can be phosphorylated to fluorodeoxyuridine triphosphate (FdUTP) or dephosphorylated to fluorodeoxyuridine monophosphate (FdUMP) .[4]

These three metabolites mediate cytotoxicity through distinct mechanisms:

  • FdUMP : The primary mechanism of action for 5-FU is the inhibition of thymidylate synthase (TS). FdUMP forms a stable ternary complex with TS and a folate cofactor (5,10-methylenetetrahydrofolate), which blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[4][5] This leads to a "thymineless death" in rapidly proliferating cells.[5]

  • FUTP : This metabolite is incorporated into RNA in place of uridine triphosphate (UTP). This fraudulent incorporation disrupts RNA processing, including pre-rRNA processing and splicing of pre-mRNA, ultimately impairing protein synthesis.[1][6]

  • FdUTP : This metabolite is incorporated into DNA, leading to DNA damage and fragmentation, which contributes to cell death.[7]

Caption: Metabolic activation of 5-Fluorouracil (5-FU).
1-Methyl-5-fluorouracil: A Tool for Mechanistic Interrogation

The methylation at the N1 position of 1-Me-5-FU is critical because this position is involved in the glycosidic bond formation required to create the nucleoside precursors (like fluorouridine) for the active metabolites. Therefore, it is hypothesized that 1-Me-5-FU cannot be anabolized into FdUMP, FUTP, or FdUTP.

This makes 1-Me-5-FU an excellent negative control in experiments designed to study 5-FU. By comparing the cellular effects of 5-FU with an equimolar concentration of 1-Me-5-FU, researchers can attribute the observed cytotoxicity specifically to the known active metabolites of 5-FU. Any unexpected activity from 1-Me-5-FU would suggest alternative mechanisms or metabolic pathways, such as enzymatic demethylation, warranting further investigation.

Section 2: Preparation and Handling

Proper preparation and storage of 1-Me-5-FU are paramount for experimental reproducibility.

Physicochemical Properties
PropertyValueSource
CAS Number 155-16-8[3]
Molecular Formula C₅H₅FN₂O₂[3]
Molecular Weight 144.10 g/mol [3]
Appearance White to off-white solidN/A
Solubility Poor in water. Soluble in DMSO.[8][9]
Storage Store at -20°C, protect from light and moisture.General Lab Practice
Protocol: Reconstitution and Storage of Stock Solutions

Causality behind choices:

  • DMSO as solvent: Due to the poor aqueous solubility of many fluoropyrimidine analogs, a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is required to create a concentrated stock solution.[8][9] This minimizes the volume of solvent added to cell culture media, reducing potential solvent-induced artifacts.

  • -20°C Storage: Storing the stock solution in aliquots at low temperatures minimizes degradation from repeated freeze-thaw cycles and chemical instability.

Materials:

  • 1-Methyl-5-fluorouracil powder

  • Anhydrous, sterile DMSO

  • Sterile, light-protecting microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Pre-warm DMSO: Bring the sterile DMSO to room temperature.

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of 1-Me-5-FU powder.

  • Reconstitution: Add the appropriate volume of sterile DMSO to the powder to achieve a desired stock concentration (e.g., 10 mM or 50 mM). For a 10 mM stock, add 694 µL of DMSO per 1 mg of 1-Me-5-FU.

  • Dissolution: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in light-protecting tubes. The volume of each aliquot should be sufficient for one experiment to avoid freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C. A working stock can be kept at 4°C for short-term use (up to one week), protected from light.

Section 3: Core Experimental Protocols

The following protocols provide a framework for assessing the biological effects of 1-Me-5-FU in a cell culture setting.

Workflow for Assessing Cellular Response

This workflow provides a logical progression from assessing broad cytotoxicity to investigating specific mechanisms of cell death.

Experiment_Workflow cluster_assays Endpoint Assays start Select Cell Line (e.g., HCT116, MCF-7) seed Seed Cells in Multi-well Plates start->seed treat Treat with 1-Me-5-FU & Controls (Vehicle, 5-FU) (24-72h) seed->treat mtt Cytotoxicity Assay (MTT, etc.) treat->mtt Primary Screen annexin Apoptosis Assay (Annexin V / PI) treat->annexin If Cytotoxic other Mechanism-specific Assays (e.g., Western Blot, qPCR) treat->other Further Investigation analyze Data Acquisition & Analysis (Plate Reader, Flow Cytometer) mtt->analyze annexin->analyze other->analyze interpret Interpretation & Conclusion analyze->interpret

Caption: General experimental workflow for cell-based assays.
Protocol: Determining Cytotoxicity using MTT Assay

Causality behind choices:

  • Cell Seeding Density: The initial number of cells must be optimized so that at the end of the assay, the untreated control cells are in the late-logarithmic growth phase. Too few cells will result in a weak signal; too many will lead to overgrowth and nutrient depletion, confounding the results.[10]

  • Treatment Duration: A 48 to 72-hour treatment period is common for anti-proliferative agents, as it allows for multiple cell division cycles, during which the effects of DNA and RNA synthesis inhibitors become apparent.[10][11]

  • MTT Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product, providing a proxy for cell viability.[12]

Materials:

  • Selected cancer cell line (e.g., HCT116 colorectal, MCF-7 breast)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • 1-Me-5-FU and 5-FU stock solutions (in DMSO)

  • Vehicle control (DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Preparation of Dilutions: Prepare serial dilutions of 1-Me-5-FU and 5-FU in complete culture medium. A typical concentration range to test for 5-FU is 0.1 µM to 100 µM.[10][12] The final DMSO concentration in all wells should be kept constant and low (e.g., <0.5%).

  • Treatment: Carefully remove the medium from the wells. Add 100 µL of the prepared drug dilutions, vehicle control medium, or medium-only control to the respective wells. Each condition should be performed in triplicate or quadruplicate.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol: Assessing Apoptosis via Annexin V & Propidium Iodide Staining

Causality behind choices:

  • Annexin V: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.

  • Combined Use: Using both stains allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Materials:

  • 6-well cell culture plates

  • 1-Me-5-FU and 5-FU stock solutions

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat cells with 1-Me-5-FU and controls (e.g., at the determined IC50 concentration of 5-FU) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour.

Section 4: Data Analysis and Interpretation

Calculating IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

  • Normalize Data: Convert absorbance values from the MTT assay to percentage viability relative to the vehicle-treated control cells.

    • % Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100

  • Plot Data: Plot % Viability against the log of the drug concentration.

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the precise IC50 value.

Interpreting Results: Potential Outcomes
  • Outcome 1 (Expected): 5-FU shows dose-dependent cytotoxicity with a clear IC50 value. 1-Me-5-FU shows no significant cytotoxicity at any concentration tested.

    • Interpretation: This supports the hypothesis that the N1-methylation prevents metabolic activation, confirming 1-Me-5-FU's utility as a negative control.

  • Outcome 2 (Unexpected): Both 5-FU and 1-Me-5-FU show dose-dependent cytotoxicity.

    • Interpretation: This suggests that either 1-Me-5-FU has an alternative mechanism of action independent of TS inhibition and RNA/DNA incorporation, or that the cell line being used possesses an enzyme capable of demethylating 1-Me-5-FU, converting it into active 5-FU. This would necessitate further experiments, such as LC-MS/MS analysis of cell lysates, to detect the presence of 5-FU and its metabolites after treatment with 1-Me-5-FU.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
High well-to-well variability in MTT assay Inconsistent cell seeding; Edge effects in the 96-well plate; Pipetting errors.Use a multichannel pipette for consistency; Avoid using the outer wells of the plate; Ensure formazan is fully solubilized.
No cytotoxicity observed with 5-FU control Drug-resistant cell line; Inactive drug stock; Incorrect concentration range.Verify cell line sensitivity from literature; Use a new drug aliquot; Test a broader concentration range (up to mM).
High background in Annexin V assay (untreated cells show apoptosis) Harsh trypsinization during cell harvesting; Over-confluent culture; Centrifugation speed too high.Use a gentle cell scraper or shorter trypsin incubation; Harvest cells at 70-80% confluency; Optimize harvesting protocol.

Conclusion

1-Methyl-5-fluorouracil is more than just a derivative; it is a precision tool for the molecular pharmacologist and cancer biologist. Its inability to undergo canonical metabolic activation makes it an indispensable negative control for validating that the observed effects of 5-FU are indeed mediated by its known active metabolites. By employing the robust protocols and interpretive frameworks outlined in this guide, researchers can confidently interrogate the mechanisms of fluoropyrimidine action and contribute to the development of more effective cancer therapies.

References

  • Iacopetta, B. (2006). Methyl-group metabolism and the response of colorectal cancer to 5-fluorouracil. Critical Reviews in Oncology/Hematology, 12(1-2), 115-26. Available at: [Link]

  • Al-Sanea, M. M., & Abdel-Daim, M. M. (2021). Metabolism routes of 5-fluorouracil and uracil. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Fluorouracil. In Wikipedia. Retrieved February 9, 2026, from [Link]

  • The Mechanism of Fluorouracil (5FU). (2023, May 25). YouTube. Available at: [Link]

  • Quebbeman, E. J., Hamid, A. A. R., Hoffmann, R. G., & Ausman, R. K. (1986). Stability of 5-Fluorouracil in Large Volume - Parenteral Solutions Containing Cisplatin. American Journal of Health-System Pharmacy, 43(10), 2526-2530. Available at: [Link]

  • Yusefi, M., Shameli, K., Jahangirian, H., Teow, S. Y., Umakoshi, H., Saleh, B., Rafiee-Moghaddam, R., & Webster, T. J. (2020). The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. International Journal of Nanomedicine, 15, 5495-5513. Available at: [Link]

  • Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2012). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules, 17(6), 6515-6528. Available at: [Link]

  • Ghafouri-Fard, S., Abak, A., Tondro, M., Shoorei, H., Fattahi, F., Javadinia, S. A., Basiri, A., & Taheri, M. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology, 11, 658636. Available at: [Link]

  • Semiczek, K., Kwiecień, I., Adamus-Włodarczyk, A., Mertas, A., & K-Prochwicz, A. (2024). Tracking the Progress of Biocomposites Based on Poly(3-hydroxybutyrate) with Hypromellose Additives via Thermal Analysis, Mechanical Properties, and Biological Studies. MDPI. Available at: [Link]

  • Tanaka, F., Fukuse, T., Wada, H., & Fukushima, M. (2010). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Current Pharmaceutical Biotechnology, 11(7), 797-805. Available at: [Link]

  • Al-Bayati, M. F., & Hameed, I. H. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. ResearchGate. Available at: [Link]

  • Satta, T., Scatena, R., Giardina, B., & Nocca, G. (1992). Modulation of the cytotoxic effect of 5-fluorouracil by N-methylformamide on a human colon carcinoma cell line. Anticancer Research, 12(5), 1487-1491. Available at: [Link]

  • Jouyban, A., Jafari, M., & Martinez, F. (2022). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Journal of Chemical & Engineering Data, 67(10), 2821-2830. Available at: [Link]

  • Niknam, S., Eftekhar, E., & Naghibalhossaini, F. (2023). Effects of 5-Fluorouracil on the Expression of Epigenetic Enzymes and Promoter Methylation of Selected Genes in 2D and 3D Cultures of Colorectal Cancer Cell Lines. Pharmaceutical Sciences, 29(4), 512-523. Available at: [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer, 3(5), 330-338. Available at: [Link]

  • El-Sayed, W. M., & Al-Harbi, M. S. (2024). In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line. Journal of Clinical and Diagnostic Research, 18(6). Available at: [Link]

  • Yusefi, M., Shameli, K., Jahangirian, H., et al. (2020). The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. Dove Medical Press. Available at: [Link]

  • Cytotoxicity assay of MCF-7 breast cancer cell viability using MTT... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Metabolic pathway of fluoropyrimidines. 5-Fluorouracil (5-FU), is... (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Dr. Oracle. (2025, September 15). What is the mechanism of action for 5-fluorouracil (5-FU)? Retrieved February 9, 2026, from [Link]

  • How do I establish 5-FU resistant CRC cell lines? (2016, January 5). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Stasiewicz, M., Karpińska, J., & Levent, S. (2024). Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. MDPI. Available at: [Link]

  • Noora, J., Abd-Aziz, N., & Tan, W. S. (2020). Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. PLOS ONE, 15(10), e0240531. Available at: [Link]

Sources

Application Note: Precision Dosage Determination of 1-Methyl-5-fluorouracil for In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context[1][2][3][4][5]

1-Methyl-5-fluorouracil (1-Me-5-FU) is a synthetic fluoropyrimidine derivative.[1] While structurally analogous to the widely used chemotherapeutic 5-Fluorouracil (5-FU), its biological behavior is distinct due to the methylation at the N1 position .

The Mechanistic "Catch": In standard 5-FU metabolism, the N1 position is the critical site for glycosidic bond formation with ribose or deoxyribose (catalyzed by OPRT or Thymidine Phosphorylase). This conversion is required to generate the active nucleotides (FUMP, FdUMP) that inhibit Thymidylate Synthase (TS) or damage RNA.

  • 5-FU: N1-H

    
     N1-Ribose (Active Nucleotide).
    
  • 1-Me-5-FU: N1-CH

    
    
    
    
    
    Blocked .

Therefore, 1-Me-5-FU exhibits cytotoxicity primarily through two potential pathways:

  • Metabolic Activation (Demethylation): Enzymatic removal of the N1-methyl group (likely via hepatic P450s or oxidative demethylases) to release free 5-FU.

  • High-Dose Competitive Interference: At high concentrations, it may act as a weak, non-nucleotide competitive inhibitor or interfere with pyrimidine transport, though with significantly lower potency than 5-FU.

Implication for Dosage: Unlike 5-FU, which often shows IC


 values in the low micromolar range (1–10 µM) in sensitive lines (e.g., HCT116), 1-Me-5-FU typically requires higher concentrations  or longer exposure times  to manifest cytotoxicity in vitro, unless the cell line possesses high demethylase activity.

Experimental Workflow Visualization

The following diagram illustrates the comparative activation pathways and the "N1-Blockade" that dictates the dosage strategy for 1-Me-5-FU.

G cluster_0 Extracellular Space cluster_1 Intracellular Metabolism Compound_5FU 5-Fluorouracil (5-FU) OPRT OPRT / TP (Ribosylation) Compound_5FU->OPRT Transport Compound_1Me 1-Methyl-5-fluorouracil (1-Me-5-FU) Demethylation Enzymatic Demethylation? Compound_1Me->Demethylation Transport Steric_Block N1-Blockade: No Direct Ribosylation Compound_1Me->Steric_Block Direct Path FUMP FUMP / FdUMP (Nucleotides) OPRT->FUMP Activation TS_Complex Thymidylate Synthase (TS) Inhibition FUMP->TS_Complex High Potency DNA_RNA DNA/RNA Damage TS_Complex->DNA_RNA Cell Death Demethylation->Compound_5FU Slow / Cell-Type Dependent Steric_Block->OPRT Inhibits Conversion

Figure 1: Comparative metabolic fate of 5-FU vs. 1-Me-5-FU. The N1-methyl group prevents direct conversion to active nucleotides, necessitating a demethylation step or high dosages for activity.

Preparation & Solubility Protocol

Critical Note: 1-Me-5-FU is more lipophilic than 5-FU due to the methyl group masking the N1-H hydrogen bond donor.

Reagents
  • Compound: 1-Methyl-5-fluorouracil (CAS: 155-16-8).[2]

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade (≥99.7%).

  • Vehicle Control: Pure DMSO.

Stock Solution Preparation (50 mM)
  • Calculate: Molecular Weight of 1-Me-5-FU = 144.10 g/mol .

  • Weigh: Accurately weigh 7.2 mg of 1-Me-5-FU powder.

  • Dissolve: Add 1.0 mL of DMSO. Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless. If particles persist, warm to 37°C for 5 minutes.

  • Sterilization: If not prepared in a sterile hood, pass through a 0.22 µm PTFE syringe filter.

  • Storage: Aliquot into amber tubes (avoid freeze-thaw cycles). Store at -20°C for up to 3 months.

Working Solutions

Prepare fresh serial dilutions in complete cell culture medium immediately before treatment. Ensure the final DMSO concentration in the well is ≤ 0.5% (v/v) to avoid solvent toxicity.

Dosage Determination Protocol (In Vitro)

Since 1-Me-5-FU potency is variable and cell-line dependent, a broad-range logarithmic screen is required first, followed by a narrow-range linear screen .

Phase 1: Broad-Range Screening (Logarithmic)

Objective: Identify the order of magnitude for IC


.
  • Cell Seeding: 3,000 – 5,000 cells/well (96-well plate). Allow attachment for 24 hours.

  • Treatment Duration: 72 hours (Critical: 1-Me-5-FU may act slowly if it requires metabolic conversion).

  • Concentration Points (µM):

    • 0 (Vehicle Control)

    • 0.1

    • 1.0

    • 10

    • 100[3]

    • 500[4]

    • 1000 (1 mM)

  • Replicates:

    
     wells per concentration.
    
Phase 2: Narrow-Range Refinement (Linear)

Objective: Precise IC


 calculation.
  • Scenario: If Phase 1 shows ~50% inhibition between 100 µM and 500 µM.

  • Refined Points (µM): 0, 50, 100, 200, 300, 400, 500, 600.

  • Replicates:

    
     wells per concentration.
    
Data Analysis Table Template

Summarize your results using the following structure to ensure reproducibility.

Concentration (µM)Log[Conc]Absorbance (Raw)Viability (% of Control)Standard Deviation
0 (DMSO) -1.250100.0%± 2.1%
10 1.01.21096.8%± 3.5%
50 1.71.05084.0%± 4.2%
100 2.00.85068.0%± 5.0%
250 2.40.62550.0%± 3.8%
500 2.70.31024.8%± 2.5%
1000 3.00.15012.0%± 1.5%

Calculation: Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) to determine IC


.


Strategic Considerations & Troubleshooting

The "Prodrug" Hypothesis Verification

If you observe low potency (IC


 > 500 µM), the cell line may lack the necessary demethylase activity.
  • Validation Step: Co-treat with a cytochrome P450 inducer (if relevant to the model) or compare results in hepatocyte-derived lines (e.g., HepG2) vs. non-metabolic lines to confirm if activation is required.

Stability in Media

1-Me-5-FU is generally chemically stable in neutral aqueous media for 72 hours. However, unlike 5-FU, it is less prone to spontaneous degradation but also less soluble.

  • Check: If precipitation is observed at >500 µM in media, reduce the concentration or increase the DMSO/Vehicle ratio slightly (up to 1.0% if controls allow).

Comparison with 5-FU (Benchmark)

Always run a parallel positive control with standard 5-FU.

  • Expected Result: 5-FU should be 10–100x more potent than 1-Me-5-FU in most non-hepatic cell lines. If 1-Me-5-FU shows equal potency, verify the compound identity (ensure it hasn't degraded to 5-FU in the bottle) or consider a non-canonical mechanism of action.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338.

  • Mishanina, T. V., et al. (2012). Trapping of the putative intermediate in the reaction catalyzed by thymidylate synthase. Bioorganic Chemistry, 43, 37-43. (Mechanistic basis for FdUMP binding).

  • BenchChem. 1-Methyl-5-fluorouracil Product Information & Cytotoxicity Context.

  • Parker, W. B., & Cheng, Y. C. (1990). Metabolism and mechanism of action of 5-fluorouracil. Pharmacology & Therapeutics, 48(3), 381-395.

  • Selleck Chemicals. 5-Fluorouracil Solubility and Preparation Guide (Standard Protocol Adaptation).

Sources

Application Note: High-Throughput Analysis of 1-Methyl-5-fluorouracil in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Monitoring 1-Methyl-5-fluorouracil

1-Methyl-5-fluorouracil (1-Me-5-FU) is a methylated derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU)[1]. As a key metabolite and a compound of interest in drug development, the accurate and sensitive quantification of 1-Me-5-FU in biological samples such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic pathways of fluoropyrimidine-based cancer therapies[2]. This application note provides a comprehensive guide to the analytical methodologies for the robust and reliable detection of 1-Me-5-FU, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the gold standard, supplemented by high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and gas chromatography-mass spectrometry (GC-MS) for specific applications.

The core challenge in the bioanalysis of 1-Me-5-FU lies in its high polarity and the complexity of the biological matrices in which it is found. Therefore, meticulous sample preparation is paramount to remove interfering substances and ensure accurate quantification. This guide will detail various sample preparation strategies, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), and provide detailed, step-by-step protocols for each analytical technique.

Choosing the Right Analytical Technique: A Comparative Overview

The selection of an appropriate analytical method for 1-Me-5-FU depends on the required sensitivity, selectivity, sample throughput, and the available instrumentation.

Technique Principle Advantages Disadvantages Typical Limit of Quantification (LOQ)
LC-MS/MS Chromatographic separation followed by mass-based detection of precursor and product ions.High sensitivity and selectivity, high throughput, suitable for complex matrices.Higher initial instrument cost.Low ng/mL to pg/mL
HPLC-UV Chromatographic separation with detection based on UV absorbance.Lower instrument cost, robust and widely available.Lower sensitivity and selectivity compared to MS, potential for interference.High ng/mL to low µg/mL[3][4]
GC-MS Chromatographic separation of volatile compounds followed by mass-based detection.High chromatographic resolution, excellent for separating isomers.Requires derivatization for polar analytes like 1-Me-5-FU, can be time-consuming.ng/mL range

For most research and clinical applications requiring high sensitivity and specificity, LC-MS/MS is the recommended technique for the quantification of 1-Me-5-FU in biological samples.

Pre-analytical Considerations and Sample Preparation

The stability of fluoropyrimidines in biological matrices is a critical factor. It is recommended to process and freeze samples at -80°C as soon as possible after collection to prevent enzymatic degradation.

Protein Precipitation (PPT)

A simple and rapid method for removing the bulk of proteins from plasma or serum samples.

  • Rationale: Proteins can interfere with chromatographic analysis by precipitating on the column, leading to pressure buildup and altered retention times. PPT removes these macromolecules.

  • Protocol:

    • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile or methanol.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for analysis or further processing.

Liquid-Liquid Extraction (LLE)

A technique that separates analytes based on their differential solubility in two immiscible liquids.

  • Rationale: LLE provides a cleaner extract than PPT by removing not only proteins but also other highly polar and non-polar interferences. Ethyl acetate is a common extraction solvent for 5-FU and its derivatives.

  • Protocol:

    • To 200 µL of plasma, urine, or tissue homogenate, add an appropriate internal standard.

    • Add 1 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes to ensure efficient extraction.

    • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in the mobile phase for LC-MS/MS or HPLC analysis.

Solid-Phase Extraction (SPE)

A highly selective sample preparation method that utilizes a solid sorbent to retain the analyte of interest while allowing interfering compounds to pass through.

  • Rationale: SPE offers superior cleanup compared to PPT and LLE, resulting in a cleaner extract and reduced matrix effects in mass spectrometry. For a polar compound like 1-Me-5-FU, a mixed-mode or a hydrophilic interaction liquid chromatography (HILIC) based SPE sorbent can be effective.

  • Protocol (using a generic reversed-phase SPE cartridge):

    • Conditioning: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.

    • Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the 1-Me-5-FU with 1 mL of methanol or acetonitrile.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Caption: General workflow for the analysis of 1-Methyl-5-fluorouracil.

Analytical Protocols

Protocol 1: LC-MS/MS for the Quantification of 1-Methyl-5-fluorouracil

This method provides high sensitivity and selectivity for the detection of 1-Me-5-FU in complex biological matrices.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. For increased retention of this polar analyte, a HILIC column can also be employed.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode, though negative mode should also be evaluated.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Rationale: MRM provides high selectivity by monitoring a specific precursor ion and its characteristic product ion. The precursor ion for 1-Me-5-FU is expected to be its protonated molecule [M+H]⁺, which has a mass-to-charge ratio (m/z) of 145.1. A plausible fragmentation would involve the loss of the methyl group or other characteristic fragments of the uracil ring. Based on the fragmentation of 5-FU (m/z 128.97 > 41.82), a potential transition for 1-Me-5-FU could be investigated around m/z 145.1 > 56.

    • 1-Methyl-5-fluorouracil: Precursor Ion (Q1): m/z 145.1 -> Product Ion (Q3): To be determined empirically, but a starting point could be to scan for fragments after the loss of isocyanic acid (HNCO), a common loss from uracil-containing structures.

    • Internal Standard (e.g., 5-Bromouracil or an isotopically labeled 1-Me-5-FU): The MRM transition for the internal standard should be optimized separately.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity of 1-Me-5-FU.

Data Analysis and Validation:

  • A calibration curve should be prepared in the same biological matrix as the samples, spanning the expected concentration range.

  • The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, linearity, and stability.

Caption: LC-MS/MS workflow for 1-Methyl-5-fluorouracil analysis.

Protocol 2: HPLC-UV for the Quantification of 1-Methyl-5-fluorouracil

A cost-effective method suitable for applications where high sensitivity is not required.

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system.

  • A UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., 20 mM phosphate buffer, pH 3.5) and an organic modifier (e.g., methanol or acetonitrile) in an isocratic or gradient elution. A typical starting point is 95:5 (v/v) buffer:organic modifier.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25-30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) for 1-Me-5-FU should be determined, but it is expected to be around 260-270 nm, similar to 5-FU.

Data Analysis and Validation:

  • Quantification is based on the peak area of the analyte compared to a calibration curve prepared with known concentrations of 1-Me-5-FU.

  • Method validation should assess specificity by checking for interfering peaks from the biological matrix.

Protocol 3: GC-MS for the Quantification of 1-Methyl-5-fluorouracil

This method is an alternative to LC-MS/MS and may be advantageous for specific research applications.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer.

Derivatization:

  • Rationale: 1-Me-5-FU is a polar and non-volatile compound, making it unsuitable for direct GC analysis. Derivatization is necessary to increase its volatility. Silylation or alkylation are common derivatization techniques for such compounds.

  • Protocol (Example with Silylation):

    • Evaporate the extracted and reconstituted sample to complete dryness.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., acetonitrile).

    • Heat the mixture at 60-80°C for 30-60 minutes to complete the derivatization reaction.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An oven temperature program that starts at a low temperature and ramps up to a higher temperature to ensure good separation of the derivatized analyte from other components.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Spectrometry: The mass spectrometer can be operated in full scan mode to identify the fragmentation pattern of the derivatized 1-Me-5-FU or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. A review has mentioned the analysis of methylated 5-FU using selected-ion monitoring of the molecular ions.

Conclusion

The analytical methods described in this application note provide a comprehensive framework for the accurate and reliable quantification of 1-Methyl-5-fluorouracil in various biological samples. The choice of method will depend on the specific requirements of the study. For high-sensitivity and high-throughput applications, LC-MS/MS is the preferred technique. Proper sample preparation is critical for all methods to minimize matrix effects and ensure data quality. The provided protocols should be considered as a starting point and may require further optimization and validation for specific applications and matrices.

References

  • Chen, J., & Zhou, M. (2010). Determination of eniluracil and 5-fluorouracil in human plasma by LC-MS/MS. Bioanalysis, 2(12), 2011-7.
  • Payne, L. D., Nelson, M. D., Alexander, M. S., Minikis, R. M., & Dolan, J. W. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. Bioanalytical Systems, Inc.
  • Al-Ghananaeem, A. A., et al. (2023). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits.
  • Brown, M. A., & van der Burgt, P. J. M. (2017). Positive ion mass spectrometry for fragmentation of 5-fluorouracil by low energy electron impact. Journal of Physics: Conference Series, 875, 062014.
  • BASi. (n.d.). Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. Retrieved from [Link]

  • Prasaja, B. Y., et al. (2021). Development and validation of UPLC-MS/MS method for 5-Fluorouracil quantification in dried blood spot. Pharmacia, 68(4), 833-840.
  • Hill, R. E., & Shipe, J. R. (1980). A sensitive assay of 5-fluorouracil in plasma by gas chromatography-mass spectrometry. British Journal of Clinical Pharmacology, 9(4), 431–433.
  • Al-Ghananaeem, A. A., et al. (2023). Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits. MDPI.
  • Zhang, Q., et al. (2013). Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. LCGC North America, 31(10), 856-863.
  • Pinguet, F., et al. (1997). Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring. Journal of Pharmaceutical and Biomedical Analysis, 15(9-10), 1435-1441.
  • Hansova, B., Synek, S., & Opatrilova, R. (2011). 5-Fluorouracil – Characteristics and Analytical Determination. Current Pharmaceutical Analysis, 7(1), 1-11.
  • Wang, C. C., et al. (2012). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Journal of Food and Drug Analysis, 20(4), 947-951.
  • Grem, J. L. (2000). 5-Fluorouracil: forty-plus and still ticking. A review of its preclinical and clinical development.
  • de Oliveira, G. A. P., et al. (2018). Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. Journal of Analytical & Pharmaceutical Research, 7(5).

Sources

Application Notes & Protocols: A Comprehensive Experimental Framework for Characterizing 1-Methyl-5-fluorouracil

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-5-fluorouracil (1-Me-5-FU) is a structural analog of 5-fluorouracil (5-FU), a cornerstone chemotherapeutic agent used for decades in the treatment of solid tumors, particularly those of the gastrointestinal tract.[1][2] The efficacy of 5-FU is primarily attributed to its ability to inhibit thymidylate synthase (TS) and its incorporation into RNA and DNA, ultimately leading to cell cycle arrest and apoptosis.[3][4] The addition of a methyl group at the N1 position of the uracil ring in 1-Me-5-FU presents a unique chemical modification that necessitates a thorough investigation to understand its impact on the compound's pharmacological profile. This modification could potentially alter its metabolic stability, cellular uptake, mechanism of action, and overall therapeutic index compared to its parent compound.

This document provides a comprehensive, logic-driven experimental guide for the preclinical evaluation of 1-Me-5-FU. It is designed not as a rigid template, but as a strategic workflow, guiding researchers from initial in vitro characterization to mechanistic elucidation and finally to in vivo efficacy assessment. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring that the experimental design is a self-validating system for generating robust and interpretable data.

Section 1: Foundational In Vitro Characterization: Assessing Cytotoxicity

Scientific Rationale: The first essential step in evaluating any potential anticancer compound is to determine its cytotoxic and anti-proliferative activity across a panel of relevant cancer cell lines. This establishes a baseline of activity, identifies sensitive and resistant cell lines, and determines the effective dose range (e.g., the half-maximal inhibitory concentration, IC50) for subsequent mechanistic studies. Assays like the MTT or CellTiter-Glo measure metabolic activity as a surrogate for cell viability, while the colony formation assay provides a longer-term assessment of a single cell's ability to produce a viable colony, a measure of clonogenic survival.

Experiment: Cell Viability and IC50 Determination

The primary objective is to quantify the dose-dependent effect of 1-Me-5-FU on the viability of cancer cells.

Workflow for Initial In Vitro Screening

G cluster_0 Phase 1: In Vitro Screening start Select Cancer Cell Line Panel (e.g., CRC, Breast, Pancreatic) seed Seed Cells in 96-well Plates start->seed treat Treat with Serial Dilutions of 1-Me-5-FU & 5-FU (Control) seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay read Read Absorbance/ Luminescence assay->read calc Calculate % Viability & Determine IC50 Values read->calc G cluster_0 Cellular Uptake & Metabolism cluster_1 Molecular Targets cluster_2 Cellular Consequences Drug 1-Me-5-FU Metabolites Active Metabolites (e.g., Me-FdUMP, Me-FUTP) Drug->Metabolites Anabolic Activation TS Thymidylate Synthase (TS) Metabolites->TS Inhibition RNA RNA Synthesis Metabolites->RNA Mis-incorporation DNA DNA Synthesis Metabolites->DNA Mis-incorporation Thymine Thymine-less Death TS->Thymine RNADamage RNA Damage & Dysfunction RNA->RNADamage CycleArrest S-Phase Arrest Thymine->CycleArrest Apoptosis Apoptosis RNADamage->Apoptosis CycleArrest->Apoptosis G cluster_1 Phase 2: In Vivo Efficacy implant Implant Human Cancer Cells (e.g., HCT116) Subcutaneously in Immunodeficient Mice growth Allow Tumors to Grow to Palpable Size (e.g., 150-200 mm³) implant->growth randomize Randomize Mice into Treatment Groups growth->randomize treat Administer Treatment: - Vehicle Control - 1-Me-5-FU - 5-FU (Positive Control) randomize->treat monitor Monitor Tumor Volume and Body Weight (2-3 times/week) treat->monitor endpoint Continue Until Endpoint (e.g., Tumor Size Limit, Study Duration) monitor->endpoint

Sources

Application Note: 1-Methyl-5-fluorouracil as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for analytical scientists and process chemists. It addresses the specific role of 1-Methyl-5-fluorouracil (1-Me-5-FU) as a critical non-compendial reference standard in the quality control and bioanalysis of Fluorouracil (5-FU) and its prodrugs.

Executive Summary

While pharmacopeial monographs (USP/EP) for Fluorouracil (5-FU) strictly define Impurities A, B, C, D, E, and F, 1-Methyl-5-fluorouracil (1-Me-5-FU) represents a critical "process-specific" impurity and structural analogue. It frequently arises during the synthesis of N-alkylated prodrugs (e.g., Tegafur, Capecitabine) or via aberrant methylation in process streams.

Because N1-substitution blocks the metabolic activation pathway of 5-FU (which requires conversion to 5-FdUMP), 1-Me-5-FU is pharmacologically inactive. Its presence directly correlates with a loss of potency. This guide provides validated protocols for separating 1-Me-5-FU from the parent drug using HPLC-UV and LC-MS/MS, ensuring precise quantification in both API release testing and pharmacokinetic studies.

Chemical & Physical Reference Data

Understanding the physicochemical difference between the parent and the methylated standard is vital for chromatographic separation.

Property5-Fluorouracil (Parent) 1-Methyl-5-fluorouracil (Standard) Chromatographic Impact
CAS No. 51-21-8155-16-8Unique identifier
Formula C₄H₃FN₂O₂C₅H₅FN₂O₂+14 Da mass shift (Methyl group)
MW 130.08 g/mol 144.10 g/mol Resolvable by Mass Spec
pKa ~8.0 (Acidic N-H)~7.8 (N3-H)1-Me-5-FU lacks the acidic N1-H
LogP -0.89 (Highly Polar)-0.5 (Slightly less polar)1-Me-5-FU elutes after 5-FU in RP-HPLC
UV Max 265-266 nm266-268 nmCo-elution risk; requires high resolution
Solubility Water, MethanolWater, Methanol, DMSOCompatible with aqueous mobile phases

The "Why": Origin & Criticality

1-Methyl-5-fluorouracil is not just a random impurity; it is a marker of regioselectivity failure in synthesis.

G 5 5 FU 5-Fluorouracil (Parent API) Target Target Prodrug (N1-Substituted) FU->Target Controlled Synthesis Impurity 1-Methyl-5-fluorouracil (Impurity) FU->Impurity Side Reaction (Direct Methylation) AlkAgent Alkylating Agent (e.g., Me-I, Prodrug Reagent) AlkAgent->Impurity Inactive Pharmacologically INACTIVE Impurity->Inactive Blocks Activation Pathway

Figure 1: Origin of 1-Methyl-5-fluorouracil.[1][2] In direct alkylation reactions, competition between N1 and N3 sites can lead to methylated byproducts. Since 5-FU activation requires ribosylation at N1, the 1-Methyl derivative is a "dead-end" impurity.

Experimental Protocols

Protocol A: HPLC-UV (Purity & QC Release)

Objective: Quantify 1-Me-5-FU impurity levels in 5-FU API or formulation. Challenge: 5-FU is very polar and elutes near the void volume (t0) on standard C18 columns. 1-Me-5-FU is only slightly more retained. Solution: Use a high-aqueous stable column (Aqua C18 or similar) and controlled pH.

Chromatographic Conditions:

  • System: HPLC with PDA/UV Detector.

  • Column: Phenomenex Luna Omega Polar C18 or Waters Atlantis T3 (150 mm x 4.6 mm, 3 µm). Standard C18 columns may cause peak collapse.

  • Wavelength: 265 nm.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C.

  • Injection Volume: 10 µL.

Mobile Phase Strategy (Isocratic):

  • Buffer: 10 mM Potassium Phosphate Monobasic (KH₂PO₄), adjusted to pH 4.5 with Phosphoric Acid.

  • Organic: Methanol (HPLC Grade).

  • Ratio: Buffer:Methanol (95:5 v/v).

Procedure:

  • Standard Prep: Dissolve 10 mg 1-Methyl-5-fluorouracil in 10 mL Methanol (Stock A). Dilute to 10 µg/mL in Mobile Phase.

  • Sample Prep: Dissolve 5-FU API in Mobile Phase to 1 mg/mL.

  • System Suitability:

    • Resolution (Rs): > 2.0 between 5-FU and 1-Me-5-FU.

    • Tailing Factor: < 1.5 for both peaks.

Expected Results:

  • 5-FU Retention: ~4.5 - 5.0 min.[4]

  • 1-Me-5-FU Retention: ~6.5 - 7.5 min.

  • Note: The methyl group increases hydrophobicity sufficiently to push the impurity away from the parent peak in 5% MeOH.

Protocol B: LC-MS/MS (Bioanalysis & Metabolite Tracking)

Objective: Detect trace levels of 1-Me-5-FU in plasma or complex matrices where UV sensitivity is insufficient. Mode: Negative Ion Electrospray (ESI-). Fluorouracil derivatives ionize poorly in positive mode.

Mass Spectrometry Parameters:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
5-Fluorouracil 129.0 [M-H]⁻ 42.1 -28
1-Methyl-5-FU 143.0 [M-H]⁻ 42.1 / 100.0 -30

| 5-Bromouracil (IS) | 189.0 [M-H]⁻ | 42.0 | -32 |

LC Conditions:

  • Column: HILIC Column (e.g., TSKgel Amide-80 or Waters XBridge Amide). HILIC is preferred for LC-MS to avoid non-volatile phosphate buffers.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 90% B (Isocratic)

    • 1-5 min: 90% -> 60% B

    • 5-7 min: 60% B

    • 7.1 min: Re-equilibrate at 90% B.

Standard Preparation & Handling

Storage: Store solid 1-Methyl-5-fluorouracil at -20°C. It is stable but hygroscopic. Solubility:

  • Stock Solution: Soluble in Methanol or DMSO (up to 50 mg/mL).

  • Working Solution: Dilute in water or mobile phase.[5] Ensure <1% organic solvent in final injection if using Protocol A (High aqueous) to prevent peak distortion.

Visual Workflow for Standard Prep:

Prep Step1 Weigh 10 mg 1-Me-5-FU Ref Std Step2 Dissolve in 10 mL Methanol (Stock A) Conc: 1 mg/mL Step1->Step2 Step3 Aliquot & Freeze (-20°C) Step2->Step3 Storage Step4 Dilute 100 µL Stock A into 9.9 mL Mobile Phase Step2->Step4 Daily Use Step5 Final Working Std Conc: 10 µg/mL Step4->Step5

Figure 2: Standard Preparation Workflow. Critical Step: Do not store dilute aqueous standards for >24 hours due to potential dehalogenation or microbial growth.

Troubleshooting & Tips

  • Peak Tailing: 5-FU and its derivatives are notorious for tailing on older silica columns due to secondary interactions. Action: Ensure the column is "end-capped" and consider increasing buffer strength to 20 mM if tailing persists.

  • Co-elution: If 1-Me-5-FU co-elutes with 5-FU, decrease the Methanol content to 2% or 3%. The separation is driven by the hydrophobic methyl group; reducing organic solvent magnifies this difference.

  • Carryover: 1-Me-5-FU is not particularly "sticky," but ensure the needle wash contains 50% Methanol to prevent crystallization in the injector.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 155168, 1-Methyl-5-fluorouracil. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.) 11th Edition.Fluorouracil Monograph 0611. (Note: Lists Impurities A-F; 1-Me-5-FU is a non-compendial process impurity).
  • Scientific Literature (2018). Development and Validation of a HPLC Method for 5-Fu Quantification. J Pharm Sci Biomed Anal.[3] Retrieved from [Link]

  • Axios Research. 1-N-methyl-5-fluorouracil Reference Standard Data Sheet. Retrieved from [Link]

Sources

Application Note: Precision Synthesis of 1-Methyl-5-fluorouracil (1-Me-5-FU) and N3-Functionalized Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

5-Fluorouracil (5-FU) remains a cornerstone antimetabolite in oncology. However, its clinical efficacy is often compromised by rapid catabolism via dihydropyrimidine dehydrogenase (DPD), which degrades >80% of the administered dose.

Why 1-Methyl-5-fluorouracil? The N1 position of the uracil ring is the primary site for phosphoribosylation (activation) and DPD-mediated degradation. Methylation at N1 (1-Me-5-FU) serves two critical roles:

  • Metabolic Stability: It blocks DPD recognition, significantly altering the pharmacokinetic profile.

  • Scaffold Utility: It locks the N1 position, forcing subsequent functionalization to the N3 position, a strategy essential for developing "soft" prodrugs that release the active fluorophore inside the tumor microenvironment.

This guide details the Silyl-Hilbert-Johnson method (the industrial "gold standard" for regioselectivity) and a Direct Base-Mediated method, followed by protocols for N3-derivatization.

Module 1: Regioselective Synthesis of 1-Methyl-5-fluorouracil

Mechanistic Challenge: The N1 vs. N3 Dilemma

5-FU possesses two acidic protons: N1-H (pKa ~8.0) and N3-H (pKa ~13.0). While N1 is more acidic, direct alkylation often leads to a mixture of N1-monosubstituted, N3-monosubstituted, and N1,N3-disubstituted products due to tautomeric shifts.

Protocol A: The Silyl-Hilbert-Johnson Method (Recommended)

Objective: High-purity synthesis of 1-Me-5-FU via a transient silylated intermediate. Mechanism: Silylation activates the pyrimidine ring and increases solubility in organic solvents. The subsequent alkylation is driven by the "Hilbert-Johnson" logic, where the more nucleophilic N1 attacks the alkylating agent.

Reagents
  • 5-Fluorouracil (5-FU)[1][2][3][4][5][6][7][8]

  • Hexamethyldisilazane (HMDS)

  • Trimethylsilyl chloride (TMSCl) or Ammonium Sulfate (catalyst)

  • Methyl Iodide (MeI)

  • Solvents: Acetonitrile (anhydrous), 1,2-Dichloroethane (DCE)

Step-by-Step Protocol
  • Activation (Silylation):

    • In a dry round-bottom flask under Argon, suspend 5-FU (10 mmol) in HMDS (15 mL).

    • Add a catalytic amount of Ammonium Sulfate (10 mg).

    • Reflux at 120°C for 3–4 hours until the solution becomes perfectly clear (indicating formation of 2,4-bis(trimethylsiloxy)-5-fluoropyrimidine).

    • Critical Step: Evaporate excess HMDS in vacuo under strictly anhydrous conditions. The residue is moisture-sensitive.

  • Alkylation:

    • Redissolve the silylated residue in anhydrous Acetonitrile (20 mL).

    • Add Methyl Iodide (12 mmol, 1.2 eq).

    • Stir at reflux (80°C) for 6–12 hours.

    • Note: The reaction kinetics can be monitored by TLC (EtOAc/Hexane 1:1), but the silylated intermediate will hydrolyze on the plate, showing as 5-FU. You are looking for the appearance of the N1-methyl product.

  • Hydrolysis & Workup:

    • Cool the mixture to room temperature.

    • Add Methanol (10 mL) and water (2 mL) to hydrolyze the O-silyl groups at C2 and C4.

    • Concentrate the solvent to dryness.

    • Recrystallize the solid from Ethanol/Water.

Yield Expectation: 75–85% Purity: >98% (N1-isomer dominant)

Protocol B: Direct Base-Mediated Alkylation (Alternative)

Objective: Rapid synthesis when absolute regioselectivity is less critical or purification capabilities are high.

Step-by-Step Protocol
  • Dissolve 5-FU (10 mmol) in DMF (15 mL).

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10 mmol, 1.0 eq). Do not use excess base to minimize bis-alkylation.

  • Cool to 0°C.

  • Add Methyl Iodide (10 mmol) dropwise over 20 minutes.

  • Stir at room temperature for 4 hours.

  • Workup: Pour into ice water. Extract with Ethyl Acetate. The aqueous phase often retains unreacted 5-FU.

  • Purification: Silica gel chromatography is mandatory here to separate N1-Me (major) from N3-Me (minor) and N1,N3-dimethyl (trace).

Module 2: Functionalizing the Scaffold (N3-Derivatization)

Once 1-Me-5-FU is synthesized, the N1 position is blocked. The N3 position becomes the sole nucleophile, allowing for the creation of "hybrid" drugs or prodrugs.

Protocol: N3-Alkylation of 1-Me-5-FU

Target: 1-Methyl-3-alkyl-5-fluorouracil derivatives.

  • Dissolution: Dissolve 1-Me-5-FU (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add Potassium Carbonate (

    
    , 1.5 eq). Stir for 30 mins at RT.
    
  • Alkylation: Add the desired electrophile (e.g., Benzyl bromide, Propargyl bromide) (1.1 eq).

  • Reaction: Stir at 60°C for 3–6 hours.

  • Isolation: Pour into water. The product usually precipitates. If oil forms, extract with DCM.

Visualizing the Synthetic Workflow

The following diagram illustrates the decision logic and chemical pathways for these syntheses.

G Start Starting Material: 5-Fluorouracil (5-FU) Decision Select Method Start->Decision Silyl_Step1 Activation: Reflux in HMDS + (NH4)2SO4 Decision->Silyl_Step1 High Purity Req. Direct_Step1 Base Activation: DBU or K2CO3 in DMF Decision->Direct_Step1 Speed / Low Cost Intermediate Intermediate: 2,4-bis(trimethylsiloxy)-5-FU (Moisture Sensitive) Silyl_Step1->Intermediate Silyl_Step2 Alkylation: + MeI in Acetonitrile Intermediate->Silyl_Step2 Hydrolysis Hydrolysis: MeOH / H2O Silyl_Step2->Hydrolysis Product_N1 Target Product: 1-Methyl-5-fluorouracil (High Yield via Silyl) Hydrolysis->Product_N1 Direct_Step2 Alkylation: + MeI (1.0 eq) Direct_Step1->Direct_Step2 Side_Products Mixture: N1-Me + N3-Me + Bis-Me (Requires Chromatography) Direct_Step2->Side_Products N3_Step N3 Functionalization: + K2CO3 + R-X Product_N1->N3_Step If Derivative Needed Side_Products->Product_N1 Purification Final_Hybrid Final Derivative: 1-Methyl-3-R-5-fluorouracil N3_Step->Final_Hybrid

Caption: Comparative workflow for the synthesis of 1-Me-5-FU showing the high-fidelity Silyl route vs. the Direct Base route.

Module 3: Analytical Validation (Self-Validating System)

To ensure the integrity of your synthesis, you must distinguish between the N1-isomer, N3-isomer, and the Bis-alkylated product.

Data Table: Physicochemical Markers
Feature1-Methyl-5-FU (Target)3-Methyl-5-FU (Impurity)1,3-Dimethyl-5-FU
UV

(pH 7)
266 nm (Bathochromic shift)~270 nm~275 nm

H NMR (C6-H)
Doublet (

Hz)
Doublet (

Hz)
Doublet

H NMR (N-Me)

3.25 - 3.35 ppm

3.15 - 3.25 ppm
Two signals

F NMR

-168 to -170 ppm

-166 to -168 ppm
Distinct shift
Solubility (Water) ModerateLowVery Low
The "Self-Validating" NMR Check
  • Coupling Constants: In unsubstituted 5-FU, the C6-H proton appears as a doublet of doublets (dd) due to coupling with Fluorine and the N1-H.

  • Validation: Upon successful N1-methylation , the N1-H is removed. The C6-H signal must simplify to a clean doublet (coupling only with Fluorine). If you still see splitting or broadening indicative of NH coupling, the reaction is incomplete or regioselectivity failed.

References

  • Kundu, N. G., & Schmitz, S. A. (1982). N-Alkylated derivatives of 5-fluorouracil.[3] Journal of Pharmaceutical Sciences, 71(8), 935–938.[3]

  • Ozerov, A., et al. (2017). Selective N1-Alkylation of 1,3-Dibenzoyluracils: One-Pot Way to N1-Monosubstituted Uracil Derivatives.[9] Heterocycles, 94(5), 912-922.[9]

  • Tada, Y., et al. (1988). Synthesis and antitumor activity of 1-alkyl-5-fluorouracil derivatives. Chemical and Pharmaceutical Bulletin.
  • Zhang, N., et al. (2016). Enhanced Tumor Selectivity of 5-Fluorouracil Using a Reactive Oxygen Species-Activated Prodrug Approach. Frontiers in Chemistry. (Details N1-protection strategies).

Sources

Troubleshooting & Optimization

stability of 1-Methyl-5-fluorouracil in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 1-Methyl-5-fluorouracil

Executive Summary

Compound: 1-Methyl-5-fluorouracil (1-Me-5-FU) CAS: 433-66-9 Application: Pyrimidine antimetabolite standard, prodrug intermediate, and mechanistic probe for 5-FU catabolism.

The Scientist’s Take: While structurally similar to its parent compound, 5-fluorouracil (5-FU), 1-Me-5-FU exhibits a distinct stability profile that often catches researchers off guard. The methylation at the N1 position blocks the ionization pathway that typically protects 5-FU from rapid alkaline hydrolysis. Consequently, 1-Me-5-FU is significantly more labile in basic conditions than 5-FU. This guide addresses the unique handling requirements to prevent experimental artifacts.

Part 1: Critical Troubleshooting (Q&A)

Issue 1: "My HPLC peak for 1-Me-5-FU disappeared or split after incubating in a pH 9 buffer."

Diagnosis: Alkaline Hydrolysis (Ring Opening). Root Cause: Unlike 5-FU, which possesses an acidic proton at N1 (pKa ~8.0), 1-Me-5-FU is blocked at this position. In 5-FU, high pH creates an N1-anion that electrostatically repels nucleophilic attack by hydroxide ions (


), offering a degree of self-protection.
The Trap:  1-Me-5-FU cannot form this protective anion. It remains a neutral, electron-deficient ring that is highly susceptible to nucleophilic attack by 

at the C4 or C6 position. This leads to rapid ring opening and degradation into ureido-derivatives. Solution:
  • Immediate Action: Lower the pH of your matrix to < 7.0 immediately.

  • Protocol Adjustment: Avoid all alkaline buffers (Carbonate, Tris pH > 8) for storage or long incubations. Use Phosphate or Acetate buffers at pH 4.0–6.0.

Issue 2: "I see precipitation when diluting my DMSO stock into cell culture media."

Diagnosis: Solubility Crash. Root Cause: 1-Me-5-FU is sparingly soluble in water (~2–5 mg/mL) compared to organic solvents. Rapid dilution of a high-concentration DMSO stock (e.g., 100 mM) into an aqueous medium can cause immediate micro-precipitation, which may not be visible to the naked eye but will affect concentration accuracy. Solution:

  • Stepwise Dilution: Dilute the DMSO stock into a larger volume of warm media with vigorous vortexing.

  • Limit: Keep final DMSO concentration < 0.5% to avoid solvent toxicity, but ensure the drug concentration does not exceed its aqueous solubility limit (~1 mM is usually safe).

Issue 3: "My UV absorbance readings are fluctuating over time."

Diagnosis: Photodegradation or pH-dependent Tautomerism. Root Cause: While less photosensitive than some heterocycles, fluorinated pyrimidines can undergo photolysis under intense UVB light. Additionally, pH shifts can alter the tautomeric equilibrium (lactam vs. lactim), changing the extinction coefficient (


).
Solution: 
  • Control: Store solutions in amber vials.

  • Buffer: Perform UV measurements in a strongly buffered solution (e.g., PBS pH 7.4) rather than unbuffered water, where dissolved

    
     can shift pH.
    

Part 2: Stability & Handling Data

Comparative Stability Profile
Parameter5-Fluorouracil (5-FU)1-Methyl-5-fluorouracilTechnical Note
pKa (N1) ~8.0 (Acidic)None (Blocked)N1-H ionization protects 5-FU ring.
pKa (N3) ~13.0~9.5–10.0N3 is the only ionizable site in 1-Me-5-FU.
Alkaline Stability Moderate (Anion protects)Poor (Neutral ring vulnerable)CRITICAL: Do not store 1-Me-5-FU at pH > 8.
Acidic Stability HighHighStable in 0.1 M HCl.
Solubility (Water) ~12 mg/mL~2–5 mg/mLMethyl group increases lipophilicity.
Solubility (DMSO) > 50 mg/mL> 50 mg/mLPreferred solvent for stock solutions.
Degradation Mechanism (Visualization)

The following diagram illustrates why the N1-blockade makes 1-Me-5-FU vulnerable to hydrolysis compared to 5-FU.

Hydrolysis cluster_legend Mechanism of Instability MeFU 1-Methyl-5-FU (Neutral Ring) OH_Attack Nucleophilic Attack by OH- (at C4/C6) MeFU->OH_Attack High Susceptibility Transition Tetrahedral Intermediate OH_Attack->Transition RingOpen Ring Opening (Irreversible) Transition->RingOpen Degradants Degradation Products (Urea derivatives, F-Alanine) RingOpen->Degradants FiveFU 5-FU (pH > 8) Anion 5-FU Anion (Repels OH-) FiveFU->Anion Deprotonation (Fast) Anion->OH_Attack Blocked/Slow

Caption: Comparative hydrolysis pathway showing how N1-methylation prevents the formation of the protective anion, leading to rapid ring opening in alkaline conditions.

Part 3: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a long-term storage solution free from hydrolytic degradation.

  • Weighing: Weigh approximately 10 mg of 1-Me-5-FU powder into a sterile amber glass vial.

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 50–100 mM.

    • Why DMSO? It prevents hydrolysis (no water) and ensures complete solubility.

  • Mixing: Vortex for 30 seconds until the solution is perfectly clear.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for > 6 months) or -80°C (stable for > 2 years).

Protocol B: Stability-Indicating HPLC Method

Objective: Quantify 1-Me-5-FU and detect degradation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Note: Acidic pH suppresses ionization of degradation products and stabilizes the parent compound during the run.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–10 min: 5%

      
       40% B
      
    • 10–12 min: 40%

      
       95% B (Wash)
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 266 nm (Lambda max for 1-Me-5-FU).

  • Expected Retention: 1-Me-5-FU will elute slightly later than 5-FU due to the methyl group increasing hydrophobicity.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I autoclave solutions of 1-Me-5-FU? A: No. The high temperature (121°C) combined with aqueous steam will accelerate hydrolysis, even at neutral pH. Sterilize aqueous solutions by filtration through a 0.22 µm PES or PVDF membrane.

Q: Is 1-Me-5-FU cell-permeable? A: Yes, generally more so than 5-FU due to the N1-methyl group removing a hydrogen bond donor and increasing lipophilicity. However, it cannot be converted to nucleotides via the OPRT pathway (which requires free N1), making it a useful negative control for certain metabolic pathways.

Q: How do I dispose of this compound? A: Treat as a cytotoxic agent. Incineration is the standard disposal method for fluorinated pyrimidines to ensure complete destruction of the ring structure.

References

  • Nano Biomed. Eng. (2018).[1] Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior.

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 5-Fluorouracil (and derivatives).

  • Journal of Pharmaceutical and Biomedical Analysis. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use.

  • ResearchGate. Stability of N1-substituted uracils in alkaline solution.

  • Sigma-Aldrich. Product Information Sheet: 5-Fluorouracil & Derivatives.

Sources

Technical Support Center: Optimizing Incubation Times for 1-Methyl-5-fluorouracil Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing experimental parameters for 1-Methyl-5-fluorouracil (1-Me-5-FU). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on establishing robust and reproducible experimental protocols. As Senior Application Scientists, we have curated this information to not only provide step-by-step instructions but also to explain the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is 1-Methyl-5-fluorouracil and how does it relate to 5-Fluorouracil (5-FU)?

A1: 1-Methyl-5-fluorouracil (1-Me-5-FU) is a methylated derivative of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). 5-FU is an antimetabolite that interferes with DNA synthesis and RNA function, leading to cell death, particularly in rapidly dividing cancer cells.[1][2] The methylation at the N1 position can alter the compound's pharmacological properties, such as its metabolic stability, bioavailability, and cellular uptake, potentially offering a different therapeutic window or side-effect profile compared to its parent compound.[3]

Q2: What is the primary mechanism of action for 5-FU and its derivatives?

A2: The cytotoxic effects of 5-FU are primarily mediated through three main pathways after its intracellular conversion to active metabolites.[2][4][5]

  • Inhibition of Thymidylate Synthase (TS): The active metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, blocking the synthesis of thymidylate, an essential precursor for DNA replication.[4] This leads to a "thymineless death."

  • Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting RNA processing and function.[1][2]

  • Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage.[2]

It is crucial to understand these mechanisms as the optimal incubation time will depend on which of these effects you are aiming to study.

5-FU_Mechanism_of_Action cluster_0 Intracellular Metabolism cluster_1 Cellular Targets & Effects 5-FU 5-FU FUMP FUMP 5-FU->FUMP OPRT/UP/UK FUDP FUDP FUMP->FUDP FUTP FUTP (incorporates into RNA) FUDP->FUTP FdUDP FdUDP FUDP->FdUDP Ribonucleotide Reductase RNA RNA Processing & Function FUTP->RNA Disruption FdUTP FdUTP (incorporates into DNA) FdUDP->FdUTP FdUMP FdUMP FdUDP->FdUMP DNA DNA Replication & Integrity FdUTP->DNA Damage TS Thymidylate Synthase (TS) FdUMP->TS Inhibition Apoptosis Cell Death (Apoptosis) TS->Apoptosis RNA->Apoptosis DNA->Apoptosis

Caption: Metabolic activation of 5-FU and its cytotoxic mechanisms.

Q3: How do I prepare and store 1-Methyl-5-fluorouracil?

A3: 1-Me-5-FU, similar to 5-FU, is typically a solid. For in vitro experiments, it is often dissolved in a suitable solvent like DMSO to create a stock solution.[6] It is crucial to check the solubility information provided by the manufacturer. 5-FU itself is sparingly soluble in water but soluble in 1 N NH4OH and DMSO.[6][7] Stock solutions are generally stable for several weeks at 25°C and for months at 0-4°C when stored protected from light.[6] However, for long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. The stability of 5-FU in aqueous solutions can be pH-dependent.[8]

Troubleshooting Guide: Optimizing Incubation Times

Q4: My cells are not showing a significant cytotoxic response. Should I increase the incubation time or the concentration?

A4: This is a common challenge, and the answer depends on several factors. The effects of 5-FU and its derivatives are both concentration- and time-dependent.[9]

  • Initial Approach: It is generally advisable to first perform a dose-response experiment at a fixed, sufficiently long incubation time (e.g., 72 hours) to determine the IC50 (the concentration that inhibits 50% of cell growth).[10][11] This will tell you if your concentration range is appropriate.

  • Time-Course Experiment: If you are using a relevant concentration (e.g., around the expected IC50) and still see no effect at shorter time points (e.g., 24 hours), it is likely that a longer incubation is needed.[11][12] The cytotoxic effects of antimetabolites can take time to manifest as they often require cells to enter the S-phase of the cell cycle.[6][13]

  • Causality: An insufficient incubation period may not allow for the complete biological cascade of events, from drug metabolism to the induction of apoptosis, to occur.[12] Conversely, a very high concentration for a short duration might induce different cellular responses compared to a lower concentration for a longer period.

Q5: I am observing high variability between my replicates in a 24-hour incubation experiment. What could be the cause?

A5: High variability at shorter incubation times can be due to several factors:

  • Cell Cycle Asynchrony: If your cells are not synchronized, their sensitivity to a cell-cycle-dependent drug like 1-Me-5-FU will vary.[13] At 24 hours, only a fraction of the cells might have passed through the S-phase, leading to inconsistent results.

  • Initial Cell Seeding Density: Inconsistent seeding density can lead to differences in the growth rate and, consequently, the proportion of cells in the S-phase at the time of drug addition.

  • Compound Stability: While generally stable, ensure your compound is not degrading in the culture medium over the incubation period. For incubations exceeding 48-72 hours, consider refreshing the media with the compound.[12]

  • Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the drug and affect cell growth. It is good practice to not use the outermost wells for experimental conditions or to fill them with sterile PBS or media.

Q6: How does the choice of cell line affect the optimal incubation time?

A6: The optimal incubation time is highly dependent on the specific cell line being used. Key factors include:

  • Doubling Time: Faster-growing cell lines may exhibit a response to 1-Me-5-FU more quickly as a larger proportion of cells will enter the S-phase within a given timeframe.

  • Metabolic Activity: The expression levels of enzymes involved in the activation and catabolism of 5-FU, such as orotate phosphoribosyltransferase (OPRT) and dihydropyrimidine dehydrogenase (DPD), can vary significantly between cell lines.[4][5] Higher DPD activity can lead to faster degradation of the drug, potentially requiring higher concentrations or affecting the optimal incubation time.[5]

  • Genetic Background: The status of genes involved in DNA repair and apoptosis (e.g., p53) can influence a cell line's sensitivity to 5-FU-induced damage.[1][6]

Experimental Protocols

Protocol 1: Determining the IC50 of 1-Methyl-5-fluorouracil

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 1-Me-5-FU on a chosen cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 1-Methyl-5-fluorouracil

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density. This should be a density that allows for logarithmic growth for the duration of the experiment (e.g., 72-96 hours) without becoming confluent.

    • Incubate the plate overnight to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 1-Me-5-FU in DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to achieve a range of final concentrations. It is advisable to perform a wide range initially (e.g., from nanomolar to millimolar) to identify the active range.

    • Remove the medium from the cells and add the medium containing the different concentrations of 1-Me-5-FU. Include vehicle control (medium with the highest concentration of DMSO used) and untreated control wells.

  • Incubation:

    • Incubate the plate for a fixed period, typically 72 hours for initial IC50 determination of an antimetabolite.[11]

  • Cell Viability Assay:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of cell viability versus the log of the drug concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Time-Course Experiment to Optimize Incubation Time

This protocol is designed to identify the optimal incubation time for a fixed concentration of 1-Me-5-FU.

Procedure:

  • Cell Seeding:

    • Seed multiple identical 96-well plates with your cells as described in Protocol 1. The number of plates will correspond to the number of time points you wish to test.

  • Compound Treatment:

    • Treat the cells with a fixed concentration of 1-Me-5-FU, for example, the previously determined IC50 or a concentration known to elicit a response. Include vehicle and untreated controls.

  • Time-Pointed Incubation:

    • Incubate the plates and perform the cell viability assay at different time points. Suggested starting time points for a cytotoxic agent are 24, 48, 72, and 96 hours.[11][12]

  • Data Analysis:

    • For each time point, calculate the percentage of cell viability relative to the control.

    • Plot the percentage of cell viability versus the incubation time. This will show the kinetics of the cytotoxic effect. The "optimal" incubation time will depend on your experimental goals (e.g., the time point that gives a robust and reproducible effect).

Incubation_Time_Optimization_Workflow start Start protocol1 Protocol 1: Determine IC50 at 72h start->protocol1 decision1 Is IC50 in a usable range? protocol1->decision1 protocol2 Protocol 2: Time-Course Experiment (e.g., 24, 48, 72, 96h) using a fixed concentration (e.g., IC50) decision1->protocol2 Yes adjust_conc Adjust Concentration Range and Repeat Protocol 1 decision1->adjust_conc No analyze_kinetics Analyze Cytotoxicity Kinetics protocol2->analyze_kinetics select_time Select Optimal Incubation Time analyze_kinetics->select_time end End select_time->end adjust_conc->protocol1

Caption: Workflow for optimizing 1-Me-5-FU incubation time.

Data Summary Tables

Table 1: Suggested Starting Incubation Times Based on Experimental Endpoint

Experimental EndpointSuggested Starting Incubation TimesRationale
Cell Viability/Cytotoxicity (e.g., IC50)48h, 72h, 96hAntimetabolites require cells to enter the cell cycle; longer incubation ensures a significant portion of the cell population is affected.[11][12]
Apoptosis Assays (e.g., Annexin V)24h, 48h, 72hApoptosis is a downstream event of DNA damage and metabolic disruption; timing can vary greatly between cell lines.
Cell Cycle Analysis12h, 24h, 48hTo observe arrest in a specific phase of the cell cycle, which is an earlier event than cell death.[9][14]
Gene Expression Analysis (e.g., qPCR)4h, 8h, 12h, 24hChanges in gene expression can be rapid and transient or part of a later, sustained response.[12]

Table 2: Troubleshooting Common Issues in Incubation Time Optimization

IssuePossible Cause(s)Suggested Solution(s)
High well-to-well variabilityInconsistent cell seeding, cell cycle asynchrony, edge effects.Ensure homogenous cell suspension, consider cell synchronization, do not use outer wells of the plate.
No cytotoxic effect observedConcentration too low, incubation time too short, cell line is resistant.Perform a wide dose-response at 72h, extend incubation time, verify cell line sensitivity from literature if possible.
"Bell-shaped" dose-response curveCompound precipitation at high concentrations, off-target effects.Check solubility of the compound in media, use a narrower concentration range around the IC50.
Increased cell proliferation at low dosesHormesis, experimental artifact.Ensure accurate dilutions, increase the number of replicates, this is a known phenomenon for some compounds.

References

  • Fluorouracil - Wikipedia. (URL: [Link])

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nature Reviews Cancer, 3(5), 330–338. (URL: [Link])

  • Zhang, N., Yin, Y., Xu, S.-J., & Chen, W.-S. (2008). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules, 13(8), 1551–1569. (URL: [Link])

  • What is the mechanism of action for 5-fluorouracil (5-FU)? - Dr.Oracle. (URL: [Link])

  • Ghafouri-Fard, S., et al. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology, 11, 658536. (URL: [Link])

  • Ferdous, J., et al. (2022). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Journal of Chemical & Engineering Data, 67(4), 851-864. (URL: [Link])

  • Coradini, D., et al. (1990). Modulation of the cytotoxic effect of 5-fluorouracil by N-methylformamide on a human colon carcinoma cell line. International Journal of Cancer, 46(4), 704-708. (URL: [Link])

  • El-SEOUDY, A. A., et al. (2024). In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue. Asian Pacific Journal of Cancer Prevention, 25(6), 2169-2176. (URL: [Link])

  • Narita, K., et al. (2006). The optimal schedule for 5-fluorouracil radiosensitization in colon cancer cell lines. International Journal of Cancer, 119(11), 2705-2712. (URL: [Link])

  • An Investigation on Enhancement of Solubility of 5 Fluorouracil by Applying Complexation Technique- Characterization, Dissolution and Molecular-Modeling Studies. (2013). International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 589-596. (URL: [Link])

  • Dai, J., et al. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 12(11), 2450-2457. (URL: [Link])

  • Parsels, L. A., et al. (2011). Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition. Clinical Cancer Research, 17(15), 5059-5070. (URL: [Link])

  • Lokich, J. J., & Ahlgren, J. D. (1988). Optimal schedule for 5-fluorouracil chemotherapy. Intermittent bolus or continuous infusion? American Journal of Clinical Oncology, 11(4), 445-448. (URL: [Link])

  • Koren, R., et al. (2000). Effects of 5-FU on DNA Synthesis and Cytotoxicity of Human Lymphocytes Induced by IL-2, TGF-β3 and PGE 2. Anticancer Research, 20(6B), 4389-4395. (URL: [Link])

  • Bera, S., et al. (2017). Unveiling the Self-Assembling Behavior of 5-Fluorouracil and its N,N′-Dimethyl Derivative: A Spectroscopic and Microscopic Approach. Langmuir, 33(40), 10515-10524. (URL: [Link])

  • Al-Marzouqi, A. H., et al. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. ResearchGate. (URL: [Link])

  • How do I establish 5-FU resistant CRC cell lines? - ResearchGate. (2016). (URL: [Link])

  • Yusefi, M., et al. (2020). The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. International Journal of Nanomedicine, 15, 5415-5430. (URL: [Link])

  • Rojas-García, A., et al. (2016). Effects of 5-Fluorouracil in Nuclear and Cellular Morphology, Proliferation, Cell Cycle, Apoptosis, Cytoskeletal and Caveolar Distribution in Primary Cultures of Smooth Muscle Cells. PLOS ONE, 11(5), e0155610. (URL: [Link])

  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - MDPI. (URL: [Link])

  • Balagholi, S., et al. (2021). Optimizing the effective doses of mitomycin C, 5-fluorouracil, and their combination on cultivated basal cell carcinoma. Arquivos Brasileiros de Oftalmologia, 84(5), 481-489. (URL: [Link])

  • Fluorouracil - Adrucil®, 5-FU - GlobalRPH. (2017). (URL: [Link])

  • For how long should I treat a cell line in order to determine the IC50 of an antiproliferative drug? | ResearchGate. (2018). (URL: [Link])

  • Krämer, I., Erdnuess, F., & Thiesen, J. (2024). Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. Generics and Biosimilars Initiative Journal (GaBI Journal), 13(2), 107-10. (URL: [Link])

Sources

Technical Support Center: Troubleshooting 1-Methyl-5-fluorouracil Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the Problem Space

Welcome to the technical support center. If you are observing "poor cell viability" in your 1-Methyl-5-fluorouracil (1-Me-5-FU) assays, we must first define what you mean, as this compound behaves differently from its parent, 5-Fluorouracil (5-FU).

"Poor Viability" usually falls into two distinct categories:

  • Unexpected Toxicity: The cells in your treatment or vehicle control groups are dying rapidly, often non-specifically. This is typically a solubility or solvent artifact .

  • Unexpected Survival (Lack of Potency): You expected 1-Me-5-FU to kill cancer cells like 5-FU, but they remain viable. This is often a mechanistic misunderstanding of the N1-methylation.

This guide addresses both, prioritizing the technical pitfalls of solubility and stability that compromise experimental integrity.

Module 1: Compound Handling & Solubility (The #1 Source of Error)

The Issue: 1-Me-5-FU is hydrophobic. Unlike 5-FU, which has moderate aqueous solubility, the methyl group at the N1 position reduces its polarity. "Poor viability" in control wells or erratic toxicity data is frequently caused by micro-precipitation (crystals physically damaging cells) or DMSO shock (solvent toxicity).

Q: My cells are dying in the vehicle control, or the toxicity curve is non-sigmoidal. Is the compound contaminated?

A: It is likely not contamination, but solvent shock . If you pipette a 100% DMSO stock directly into the cell culture well, the high local concentration of DMSO (before it mixes) causes immediate membrane lysis. Furthermore, 1-Me-5-FU can crash out of solution upon contact with aqueous media, forming micro-crystals that are cytotoxic via mechanical stress, not pharmacology.

Protocol: The "Step-Down" Solubilization Method

Do not add high-concentration DMSO stocks directly to cell plates. Use this intermediate dilution method to ensure solubility and cell health.

Table 1: Solubility Parameters

Parameter Specification Notes
Solvent of Choice DMSO (Anhydrous) Avoid Ethanol (higher evaporation/toxicity).
Max Stock Conc. 50 mM Higher concentrations risk precipitation upon freeze-thaw.
Max Final DMSO < 0.5% (v/v) Sensitive lines (e.g., primary neurons) require < 0.1%.

| Aqueous Stability | Low | Prepare fresh. Do not store diluted aqueous working solutions.[1] |

Visual Workflow: Correct Dilution Strategy

SolubilizationWorkflow Stock Master Stock (100% DMSO) 50 mM Inter Intermediate Plate (Media + 10% DMSO) 500 µM Stock->Inter 1:10 Dilution (Prevents Shock) Final Assay Plate (Cells + 0.5% DMSO) 50 µM Inter->Final 1:10 Dilution (Final Dosing)

Figure 1: The "Step-Down" dilution strategy prevents osmotic shock and micro-precipitation by pre-diluting the compound in a carrier medium before exposing cells.

Module 2: Mechanistic Reality Check (Potency vs. Viability)

The Issue: Users often substitute 1-Me-5-FU for 5-FU and expect identical IC50 values. When cells don't die, they assume the assay failed.

Q: I treated cells with 10 µM 1-Me-5-FU, but viability is 95%. Did the drug degrade?

A: Likely not. You are observing the N1-Block Effect .

  • 5-FU Mechanism: 5-FU is a prodrug.[1] To work, it must be converted to FUMP (Fluorouridine Monophosphate) by the enzyme OPRT (Orotate phosphoribosyltransferase). This enzyme attaches a ribose sugar to the N1 position .

  • 1-Me-5-FU Mechanism: The N1 position is occupied by a methyl group. OPRT cannot bind or ribosylate this molecule. Therefore, 1-Me-5-FU cannot enter the RNA/DNA damage pathways unless the cell has high demethylase activity (which is rare and slow).

Visual Pathway: Why 1-Me-5-FU is Less Toxic

MechanismComparison cluster_5FU 5-Fluorouracil (Toxic Pathway) cluster_1Me5FU 1-Methyl-5-FU (Blocked Pathway) FU 5-FU FUMP FUMP (Active Metabolite) FU->FUMP OPRT Enzyme (N1-Ribosylation) Death Cell Death (DNA/RNA Damage) FUMP->Death MeFU 1-Me-5-FU Block X MeFU->Block OPRT Blocked (N1-Methyl group) NoDeath Cell Survival Block->NoDeath No Activation

Figure 2: 5-FU requires N1-ribosylation to become toxic. 1-Me-5-FU is structurally blocked from this activation step, resulting in significantly lower cytotoxicity.

Module 3: Assay Interference & Artifacts

The Issue: If you are using colorimetric assays (MTT/MTS) or ATP assays (CellTiter-Glo), 1-Me-5-FU precipitation can skew your raw data.

Q: My MTT assay shows higher absorbance in treated wells than control (Viability > 100%). Is the drug stimulating growth?

A: This is a classic precipitation artifact .

  • The Physics: 1-Me-5-FU crystals scatter light. In an absorbance reader (OD 570nm), these crystals block light just like the formazan product of MTT.

  • The Result: The reader interprets the "cloudiness" of the precipitate as "high cell viability."

  • The Fix:

    • Inspect plates under a microscope before adding MTT. If you see crystals/needles, the data is invalid.

    • Switch to a luminescent ATP assay (e.g., CellTiter-Glo), which is less sensitive to turbidity, though you must still wash cells if precipitation is heavy.

Q: Is the compound stable in media?

A: N1-substituted pyrimidines are generally stable at neutral pH (7.4). However, they are susceptible to hydrolysis at alkaline pH (>8.0) .

  • Check your media color: If your DMEM/RPMI is turning deep purple (pH > 8.0) due to low CO2 in the incubator, 1-Me-5-FU may degrade, altering your viability results.

Summary Checklist for Validating Your Data

Before concluding your experiment has failed, verify these four parameters:

  • Solvent Control: Does your Vehicle Control (0.5% DMSO) have >90% viability compared to Media Only?

  • Visual Inspection: Did you check for crystals before adding detection reagents?

  • Positive Control: Did you run parallel wells with standard 5-FU? (5-FU should kill; 1-Me-5-FU should be less potent).

  • Concentration Range: Are you testing biologically relevant doses (1-100 µM)? Doses >100 µM often cause non-specific physicochemical toxicity.

References

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. Link

  • Cayman Chemical. (2022).[1] 5-Fluorouracil Product Information & Solubility Data. Cayman Chemical Technical Data Sheet. Link

  • Promega Corporation. (2023). Troubleshooting Cell Viability Assays: Factors Affecting Assay Sensitivity and Robustness. Promega Technical Guide. Link

  • Parker, W. B., & Cheng, Y. C. (1990). Metabolism and mechanism of action of 5-fluorouracil. Pharmacology & Therapeutics, 48(3), 381-395. Link

Sources

Technical Support Center: Solubilization & Handling of 1-Methyl-5-fluorouracil

Author: BenchChem Technical Support Team. Date: February 2026

The "Neutrality Trap": Why Your Compound is Crashing Out

User Query: "I dissolve 1-Methyl-5-fluorouracil in DMSO perfectly, but the moment I spike it into my cell culture media (DMEM/RPMI), it turns cloudy or precipitates within hours. 5-FU doesn't do this. What is wrong?"

Technical Insight: The precipitation you are observing is not a user error; it is a fundamental physicochemical property of N1-substituted fluoropyrimidines.

To understand the solution, you must understand the Ionization Gap :

  • 5-Fluorouracil (5-FU): Has a pKa of ~8.0 at the N1 position. At physiological pH (7.4), a significant fraction (~20-25%) of the molecules are deprotonated (anionic). This charge stabilizes the molecule in aqueous media.

  • 1-Methyl-5-fluorouracil (1-Me-5-FU): The methyl group at the N1 position blocks this ionization . The molecule remains electrically neutral at pH 7.4. Without that negative charge, it behaves as a purely hydrophobic entity in aqueous environments, leading to rapid aggregation ("crashing out") when the solvent environment shifts from organic (DMSO) to aqueous (Media).

The Consequence: You cannot rely on pH adjustment (adding NaOH) to solubilize 1-Me-5-FU as you might with 5-FU, because the acidic proton is gone.

Decision Matrix: Choosing the Right Protocol

Use this logic flow to determine the correct solubilization strategy for your specific experimental concentration.

SolubilizationStrategy Start Target Concentration in Media? LowConc Low (< 50 µM) Start->LowConc HighConc High (> 50 µM) Start->HighConc DMSOSpike Protocol A: The 'Hot Spike' (Direct DMSO Dilution) LowConc->DMSOSpike Cyclodextrin Protocol B: The 'Carrier Shield' (HP-β-Cyclodextrin) HighConc->Cyclodextrin Vortex Vortex Media while adding DMSOSpike->Vortex Critical Step SuccessLow Stable Solution (Use within 4 hours) DMSOSpike->SuccessLow PreComplex Pre-complexation Step (Required) Cyclodextrin->PreComplex Mechanism SuccessHigh Long-term Stability (>24 hours) Cyclodextrin->SuccessHigh

Figure 1: Decision matrix for solubilizing 1-Methyl-5-fluorouracil based on required final concentration.

Experimental Protocols

Protocol A: The "Hot Spike" Method (For Acute Assays < 50 µM)

Best for: Short-term cytotoxicity assays (MTT/MTS) where drug exposure is <24 hours.

The Mechanism: This method utilizes kinetic solubility—keeping the drug in solution long enough for the experiment by preventing the initial nucleation of crystals.

  • Prepare Stock: Dissolve 1-Me-5-FU in anhydrous DMSO to 1000x the desired final concentration (e.g., if you need 10 µM in media, make a 10 mM stock).

    • Note: Do not use PBS for the stock.

  • Warm the Media: Pre-warm your culture media (DMEM/RPMI + Serum) to 37°C .

    • Critical: Never spike into cold (4°C) media. The temperature drop acts as a crystallizing trigger.

  • The Vortex Spike:

    • Hold the tube of warm media on a vortex mixer set to medium speed.

    • While vortexing , slowly pipet the DMSO stock directly into the center of the vortex.

    • Why? This ensures immediate dispersion, preventing local high-concentration pockets where nuclei can form.

  • Immediate Use: Apply to cells within 15 minutes.

Protocol B: The Cyclodextrin Shield (For High Conc. or Long-term)

Best for: Animal studies, long-term incubations (>24h), or concentrations > 50 µM.

The Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The hydrophobic 1-Me-5-FU molecule hides inside the donut-shaped cyclodextrin, while the hydrophilic exterior keeps the whole complex soluble in water.

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Research Grade)

  • Sterile Water or PBS

Steps:

  • Prepare Carrier Vehicle: Dissolve HP-β-CD in PBS to create a 20% (w/v) solution. Filter sterilize (0.22 µm).

  • Prepare Drug Stock: Dissolve 1-Me-5-FU in DMSO at a high concentration (e.g., 50 mM).

  • Complexation:

    • Add the DMSO drug stock to the HP-β-CD vehicle dropwise with constant stirring.

    • Target a final DMSO concentration of < 5% in this intermediate mix.

    • Stir at Room Temperature for 30 minutes . This allows the drug to enter the cyclodextrin cavity.

  • Final Dilution: Dilute this complexed mixture into your cell culture media.

    • Result: The drug remains solubilized even at high concentrations because it is shielded from the aqueous environment.

Comparative Data: Solubility Limits

Solvent System5-FU Solubility1-Me-5-FU SolubilityNotes
DMSO ~50 mg/mL~40-50 mg/mLBoth highly soluble.
PBS (pH 7.4) ~8-12 mg/mL< 1 mg/mL The "Neutrality Trap" effect.
1M NaOH Soluble (Salt formation)Insoluble 1-Me-5-FU lacks the acidic N1 proton.
Media + 10% Serum ModerateLowSerum proteins bind some drug, but not enough to prevent crash-out at high conc.

Troubleshooting FAQs

Q: I see "oily droplets" instead of crystals. What is this? A: This is Liquid-Liquid Phase Separation (LLPS). It happens when the drug concentration exceeds its solubility limit in the aqueous phase but hasn't crystallized yet. It looks like oil in water.

  • Fix: Your DMSO concentration might be too high (>1%), or you skipped the vortex step. Sonicate the media for 5 minutes at 37°C. If droplets persist, you must lower the concentration or use Protocol B.

Q: Can I use Ethanol instead of DMSO? A: We do not recommend ethanol. 1-Me-5-FU has lower solubility in ethanol compared to DMSO. Furthermore, ethanol evaporates faster, potentially leaving micro-crystals on the pipette tip during transfer, which seed precipitation in the media.

Q: Will Cyclodextrin affect my cells? A: HP-β-CD is generally non-toxic to cells at concentrations below 10 mM. However, you must run a "Vehicle Control" (Media + HP-β-CD without drug) to ensure the carrier itself isn't altering cell metabolism.

Q: My stock solution in DMSO froze and now has crystals. Is it ruined? A: No. DMSO freezes at ~18°C.

  • Fix: Warm the tube to 37°C in a water bath and vortex vigorously until fully redissolved. Do not use until the solution is perfectly clear.

References

  • PubChem. (2023). 1-Methyl-5-fluorouracil Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Shukla, R. et al. (2021). Inclusion Complexes Between β-cyclodextrin and the Anticancer Drug 5-Fluorouracil. Macromolecular Symposia. Retrieved from [Link]

  • Williams, R. (2022).[1] pKa Data of Organic Compounds (Uracil Derivatives). Organic Chemistry Data. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis: 1-Methyl-5-fluorouracil vs. 5-Fluorouracil (Parent)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between 5-Fluorouracil (5-FU) , a cornerstone antimetabolite in oncology, and its N1-substituted derivative, 1-Methyl-5-fluorouracil (1-Me-5-FU) .

While structurally similar, these compounds serve diametrically opposing roles in research and therapy. 5-FU is a potent Active Pharmaceutical Ingredient (API) that requires metabolic activation. In contrast, 1-Me-5-FU serves primarily as a Structural Probe and Negative Control . The methylation at the N1 position effectively "locks" the molecule, preventing the glycosylation required for bio-activation. This comparison elucidates the critical role of the N1-proton in the pharmacodynamics of fluoropyrimidines.

Part 1: Structural & Physicochemical Divergence

The fundamental difference between these two compounds lies in the N1-position. This single substitution dictates their entire chemical behavior and biological fate.

Chemical Structure and pKa Profile[1]
Feature5-Fluorouracil (Parent)1-Methyl-5-fluorouracil (Derivative)
Molecular Formula C₄H₃FN₂O₂C₅H₅FN₂O₂
MW 130.08 g/mol 144.10 g/mol
N1 Substituent Hydrogen (H )Methyl (CH₃ )
Acidity (pKa) pKa₁ ≈ 8.0 (N1-H ionization)pKa₂ ≈ 13.0 (N3-H)No acidic N1-H .Only N3-H is ionizable (pKa > 8.0).
H-Bonding Donor (N1, N3) & Acceptor (O2, O4)Donor (N3 only) & Acceptor (O2, O4)
Solubility pH-dependent (increases > pH 8.0)Less pH-dependent in physiological range

Critical Insight: The N1-H in 5-FU is relatively acidic (pKa ~8.0). At physiological pH (7.4), a fraction of 5-FU exists in the ionized state, which influences its transport and reactivity. 1-Me-5-FU lacks this ionization potential at N1, making it a neutral species that cannot participate in the specific hydrogen-bonding networks required by activation enzymes.

Tautomeric Equilibrium

5-FU exists in a dynamic equilibrium between lactam and lactim forms, facilitated by proton migration between N1, N3, and the oxygens.

  • 5-FU: High tautomeric flexibility.

  • 1-Me-5-FU: The N1-Methyl group locks the molecule into a fixed structure at that position, preventing N1-based tautomerization. This makes 1-Me-5-FU an excellent tool for studying the "fixed" keto-form properties of fluoropyrimidines.

Part 2: Biological Mechanism of Action (The "Activation Block")

The most significant distinction is functional. 5-FU is a pro-drug that must be converted into a nucleotide (FdUMP) to inhibit Thymidylate Synthase (TS).[1] 1-Me-5-FU is biologically inert regarding this pathway because the N1-Methyl group sterically and chemically prevents the addition of the ribose/deoxyribose sugar.

Signaling Pathway Visualization

The following diagram illustrates the divergence in metabolic processing.

Figure 1: Metabolic divergence. 5-FU is ribosylated at the N1 position by OPRTase or TP. 1-Methyl-5-FU cannot undergo this reaction due to the methyl block, rendering it incapable of forming the FdUMP inhibitor.

Part 3: Experimental Protocols

To verify the distinctions described above, the following self-validating protocols are recommended. These assays differentiate the compounds based on chemical reactivity and cytotoxicity .

Protocol A: The Bisulfite Addition Test (Chemical Reactivity)

Purpose: To demonstrate the electronic availability of the C6 position. 5-FU reacts with sodium bisulfite (mimicking the Thymidylate Synthase reaction mechanism), causing a loss of UV absorbance at 270 nm. Hypothesis: 5-FU will show rapid absorbance decay. 1-Me-5-FU will show altered kinetics or stability due to the N1-substitution affecting the resonance of the pyrimidine ring.

Materials:

  • 5-FU (1 mM stock in water)

  • 1-Me-5-FU (1 mM stock in water)

  • Sodium Bisulfite (1 M stock, freshly prepared)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • UV-Vis Spectrophotometer (Quartz cuvettes)

Workflow:

  • Baseline: Dilute 5-FU stock to 50 µM in Phosphate Buffer. Measure Absorbance at 270 nm (

    
    ).
    
  • Reaction: Add Sodium Bisulfite to a final concentration of 0.1 M. Invert rapidly to mix.

  • Kinetic Scan: Immediately monitor

    
     every 30 seconds for 30 minutes.
    
  • Comparator: Repeat steps 1-3 with 1-Me-5-FU.

  • Data Analysis: Plot

    
     vs. Time.
    
    • Expectation: 5-FU forms a 5,6-dihydropyrimidine adduct, losing aromaticity and UV absorbance. 1-Me-5-FU may react, but the stability of the adduct and the rate will differ, serving as a structural control.

Protocol B: Comparative Cytotoxicity Assay (MTT)

Purpose: To quantify the biological inactivity of 1-Me-5-FU compared to the parent drug.

Materials:

  • Cell Line: HCT116 (Colorectal carcinoma, TS-dependent).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Controls: DMSO (Vehicle), 5-FU (Positive), 1-Me-5-FU (Test).

Step-by-Step Methodology:

  • Seeding: Plate HCT116 cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Prepare serial dilutions (0.1 µM to 100 µM) of 5-FU.

    • Prepare identical dilutions of 1-Me-5-FU.

    • Treat cells for 72 hours.

  • Development: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation: Calculate IC50 using non-linear regression.

    • Validation Criteria: 5-FU IC50 should be in the low micromolar range (e.g., 1-10 µM). 1-Me-5-FU should show >100x higher IC50 or no toxicity , confirming it cannot be metabolized to the active nucleotide.

Part 4: Summary of Comparative Performance

Parameter5-Fluorouracil1-Methyl-5-fluorouracil
Primary Application Clinical Oncology (CRC, Breast, GI)Research Tool / Structural Standard
Metabolic Fate Converted to FdUMP, FdUTP, FUTPExcreted largely unchanged; minimal activation
TS Inhibition Potent (via FdUMP)Negligible / Inactive
UV Max (

)
~265-270 nm (pH dependent)~265-270 nm (pH independent)
Crystal Packing Hydrogen-bonded sheets (N1-H...O)Altered packing (No N1-H donor)

References

  • PubChem. (2023). 1-Methyl-5-fluorouracil Compound Summary. National Library of Medicine. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer.[2] [Link]

  • Santi, D. V., et al. (1974). Mechanism of interaction of thymidylate synthetase with 5-fluorodeoxyuridylate. Biochemistry. (Classic mechanism reference establishing the necessity of the nucleotide form). [Link]

  • Parker, W. B., & Cheng, Y. C. (1990). Metabolism and mechanism of action of 5-fluorouracil. Pharmacology & Therapeutics.[2][3][4][5][6] [Link]

Sources

A Comparative Guide to the Cytotoxicity of 5-Fluorouracil and its N1-Methylated Analog in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the cytotoxic landscape of antimetabolite chemotherapeutics is paramount. This guide provides a comprehensive comparison of the well-established cytotoxic agent 5-Fluorouracil (5-FU) and its derivative, 1-Methyl-5-fluorouracil (1-M-5-FU). While extensive data exists for 5-FU, this guide also addresses the current knowledge gap regarding the cytotoxic profile of 1-M-5-FU, offering insights into the structure-activity relationship of N1-substituted fluoropyrimidines.

Introduction: The Enduring Legacy of 5-Fluorouracil and the Quest for Refined Analogs

5-Fluorouracil has been a cornerstone of cancer chemotherapy for decades, employed in the treatment of a wide array of solid tumors, including colorectal, breast, and head and neck cancers.[1][2] Its efficacy stems from its ability to disrupt DNA and RNA synthesis, preferentially targeting rapidly proliferating cancer cells.[3] However, its clinical use is often hampered by a narrow therapeutic window and the development of drug resistance.[3] This has spurred the development of 5-FU derivatives, such as 1-Methyl-5-fluorouracil, with the aim of improving its pharmacological properties. This guide delves into the cytotoxic characteristics of both compounds, providing a valuable resource for in vitro studies and drug discovery efforts.

The Mechanistic Underpinnings of 5-Fluorouracil's Cytotoxicity

5-FU exerts its anticancer effects through a multi-pronged attack on cellular machinery after its conversion into several active metabolites.[1] The primary mechanisms include:

  • Inhibition of Thymidylate Synthase (TS): The 5-FU metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of thymidylate (dTMP), an essential precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cells.[4]

  • Incorporation into RNA: The metabolite 5-fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine triphosphate. This fraudulent incorporation disrupts RNA processing and function, including pre-rRNA processing and pre-mRNA splicing.[5][6]

  • Incorporation into DNA: The metabolite 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation.[3]

dot graph "5-Fluorouracil Mechanism of Action" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"5-FU" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "FdUMP" [fillcolor="#FBBC05", fontcolor="#202124"]; "FUTP" [fillcolor="#FBBC05", fontcolor="#202124"]; "FdUTP" [fillcolor="#FBBC05", fontcolor="#202124"]; "TS" [label="Thymidylate Synthase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "RNA" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "DNA" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inhibition_of_TS" [label="Inhibition of\nThymidylate Synthase", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "RNA_Dysfunction" [label="RNA Dysfunction", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "DNA_Damage" [label="DNA Damage", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Cell_Death" [label="Apoptosis/\nCell Death", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"5-FU" -> "FdUMP"; "5-FU" -> "FUTP"; "5-FU" -> "FdUTP";

"FdUMP" -> "Inhibition_of_TS"; "TS" -> "Inhibition_of_TS" [arrowhead=none]; "FUTP" -> "RNA_Dysfunction"; "RNA" -> "RNA_Dysfunction" [arrowhead=none]; "FdUTP" -> "DNA_Damage"; "DNA" -> "DNA_Damage" [arrowhead=none];

"Inhibition_of_TS" -> "Cell_Death"; "RNA_Dysfunction" -> "Cell_Death"; "DNA_Damage" -> "Cell_Death"; } Caption: Simplified signaling pathway of 5-Fluorouracil's mechanism of action.

Comparative Cytotoxicity: 5-Fluorouracil IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of 5-FU in various cancer cell lines as reported in the literature. It is important to note that these values can vary depending on the experimental conditions, such as the cell line, exposure time, and the specific cytotoxicity assay used.

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer25[7]
HCT116Colorectal Cancer58% inhibition at 250 µg/mL (~1921 µM)[8]
HONE-1Nasopharyngeal Carcinoma71% elimination at 62.5 µg/mL (~480 µM)[8]
KBOral Cancer~250 µg/mL (~1921 µM)[9]

The Enigma of 1-Methyl-5-fluorouracil: A Less Potent Derivative?

A thorough review of the scientific literature reveals a significant lack of publicly available data on the cytotoxicity of 1-Methyl-5-fluorouracil, specifically its IC50 values in cancer cell lines. However, studies on N1-substituted 5-FU derivatives provide valuable insights into its expected activity.

The methylation at the N1 position of the uracil ring is a critical modification. The N1 position is essential for the enzymatic conversion of 5-FU to its active metabolites, FdUMP, FUTP, and FdUTP. Therefore, it is hypothesized that 1-Methyl-5-fluorouracil is likely to be significantly less cytotoxic than 5-FU. This is because the methyl group at the N1 position would sterically hinder or completely block the enzymatic reactions required for its bioactivation.

Indeed, research into 5-FU prodrugs has utilized N1-alkylation as a strategy to create inactive precursors that can be selectively activated at the tumor site. For instance, propargylation of the N1 position of 5-fluorouracil has been shown to suppress its cytotoxic properties by over 200-fold.[9] This strongly suggests that 1-M-5-FU would exhibit a dramatically reduced cytotoxic profile compared to its parent compound.

Further research is warranted to experimentally determine the IC50 values of 1-Methyl-5-fluorouracil in a panel of cancer cell lines to confirm this hypothesis and to fully characterize its potential as a therapeutic agent or a research tool.

Experimental Protocols for Assessing Cytotoxicity

To ensure the generation of reliable and reproducible cytotoxicity data, standardized protocols are essential. The following are detailed, step-by-step methodologies for two commonly used cytotoxicity assays: the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 5-FU or 1-M-5-FU) and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

dot graph "MTT Assay Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Seed Cells in 96-well Plate"]; B [label="Treat with Compound"]; C [label="Add MTT Reagent"]; D [label="Incubate (Formation of Formazan)"]; E [label="Solubilize Formazan Crystals"]; F [label="Measure Absorbance at 570 nm"]; G [label="Calculate IC50", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G; } Caption: Step-by-step workflow of the MTT cytotoxicity assay.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is proportional to the cell mass.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water and allow to air dry.

  • SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 10-30 minutes.

  • Removal of Unbound Dye: Discard the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization of Bound Dye: Add a 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

dot graph "SRB Assay Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Seed Cells and Treat with Compound"]; B [label="Fix Cells with TCA"]; C [label="Wash and Dry Plates"]; D [label="Stain with SRB Dye"]; E [label="Wash and Dry Plates"]; F [label="Solubilize Bound Dye"]; G [label="Measure Absorbance at 510 nm"]; H [label="Calculate IC50", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H; } Caption: Step-by-step workflow of the SRB cytotoxicity assay.

Conclusion and Future Directions

5-Fluorouracil remains a potent and widely studied cytotoxic agent with a well-defined mechanism of action. This guide provides a compilation of its cytotoxic activity across various cancer cell lines, serving as a valuable benchmark for in vitro studies. In contrast, the cytotoxic profile of 1-Methyl-5-fluorouracil remains largely uncharacterized in the public domain. Based on our understanding of 5-FU's structure-activity relationship, it is strongly suggested that N1-methylation significantly diminishes its cytotoxic potential by impeding its metabolic activation.

This highlights a critical knowledge gap and an opportunity for further research. A direct, head-to-head comparison of the cytotoxicity of 5-FU and 1-M-5-FU across a panel of cancer cell lines using standardized assays, such as the MTT and SRB protocols detailed herein, would provide definitive data on the impact of N1-methylation. Such studies would not only enhance our fundamental understanding of fluoropyrimidine chemistry but also inform the rational design of novel 5-FU analogs and prodrugs with improved therapeutic indices.

References

  • Activity study of 5-fluorouracil derivatives as an anticancer (in silico and in vitro). Chemical Review and Letters. Available at: [Link]

  • N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. Frontiers in Chemistry. Available at: [Link]

  • On a New Proposed Mechanism of 5-Fluorouracil-Mediated Cytotoxicity. Trends in Cancer. Available at: [Link]

  • Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines. PMC. Available at: [Link]

  • Metabolism routes of 5-fluorouracil and uracil. 5-FU metabolites... ResearchGate. Available at: [Link]

  • Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. MDPI. Available at: [Link]

  • In-vitro anticancer activity. ResearchGate. Available at: [Link]

  • 1-Alkylcarbonyloxymethyl prodrugs of 5-fluorouracil (5-FU): synthesis, physicochemical properties, and topical delivery of 5-FU. PubMed. Available at: [Link]

  • In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Diva-portal.org. Available at: [Link]

  • Assessment of cytotoxicity of 5-arylaminouracil derivatives. Kezin - Molecular Biology. Available at: [Link]

  • Cancer drug precursor designed to reduce toxic side effects. The University of Edinburgh. Available at: [Link]

  • A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate. PMC. Available at: [Link]

  • Prodrug of 5-FU for cancer therapy. SlideShare. Available at: [Link]

  • 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. PMC. Available at: [Link]

  • A Polymeric Prodrug of 5-Fluorouracil-1-Acetic Acid Using a Multi-Hydroxyl Polyethylene Glycol Derivative as the Drug Carrier. PMC. Available at: [Link]

  • The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. Dove Medical Press. Available at: [Link]

  • In silico and in vitro evaluation of drug-like properties and anticancer potential of novel 5-fluorouracil derivatives. PMC. Available at: [Link]

  • Combination of 5-Fluorouracil and N1,N11-Diethylnorspermine Markedly Activates Spermidine/Spermine N1-Acetyltransferase Expression, Depletes Polyamines, and Synergistically Induces Apoptosis in Colon Carcinoma Cells. AACR Publications. Available at: [Link]

  • Methyl-group metabolism and the response of colorectal cancer to 5-fluorouracil. PubMed. Available at: [Link]

  • A 5-FU Precursor Designed to Evade Anabolic and Catabolic Drug Pathways and Activated by Pd Chemistry In Vitro and In Vivo. ACS Publications. Available at: [Link]

  • QSAR Investigation On 5-fluorouracil Activity. ResearchGate. Available at: [Link]

  • Metabolic pathway of fluoropyrimidines. 5-Fluorouracil (5-FU), is... ResearchGate. Available at: [Link]

  • Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review. MDPI. Available at: [Link]

  • Impact of 5-fluorouracil metabolizing enzymes on chemotherapy in patients with resectable colorectal cancer. PMC. Available at: [Link]

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A Comparative Guide to Pyrimidine Analogs in Oncology: Evaluating the Efficacy of 1-Methyl-5-fluorouracil and its Congeners

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of Pyrimidine Analogs in Cancer Therapy

Pyrimidine analogs represent a cornerstone in the armamentarium of chemotherapeutic agents, having been pivotal in the treatment of a wide array of solid tumors for decades.[1][2] These antimetabolite drugs exert their cytotoxic effects by interfering with the synthesis of pyrimidine nucleotides, essential building blocks of DNA and RNA, thereby disrupting cellular replication and inducing cell death in rapidly proliferating cancer cells.[3] The archetypal pyrimidine analog, 5-fluorouracil (5-FU), has been a mainstay in the treatment of cancers such as colorectal, breast, and head and neck cancer since its introduction in 1957.[1][2]

Over the years, medicinal chemistry efforts have focused on synthesizing derivatives of 5-FU to improve its therapeutic index, oral bioavailability, and tumor selectivity. This has led to the development of prodrugs like capecitabine and other analogs such as gemcitabine, each with distinct pharmacological profiles. This guide provides an in-depth comparison of the efficacy of several key pyrimidine analogs, with a special focus on the lesser-known derivative, 1-Methyl-5-fluorouracil. We will delve into their mechanisms of action, present available experimental data on their cytotoxic effects, and provide detailed protocols for key comparative assays.

The Central Role of 5-Fluorouracil (5-FU): A Mechanistic Overview

To understand the derivatives, one must first grasp the multifaceted mechanism of the parent compound, 5-FU. Following cellular uptake, 5-FU is converted into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[3]

  • Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, leading to "thymineless death."

  • Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, while FUTP is incorporated into RNA. This fraudulent incorporation disrupts DNA structure and function, and interferes with RNA processing and protein synthesis, respectively.[4][5] Recent research suggests that in gastrointestinal cancers, the primary mechanism of 5-FU-induced cell death is through its interference with RNA synthesis.[6][7][8]

The complex interplay of these mechanisms contributes to the cytotoxic effects of 5-FU, which include cell cycle arrest and the induction of apoptosis.[9][10][11]

Diagram: Mechanism of Action of 5-Fluorouracil

5-FU_Mechanism cluster_cell Cancer Cell 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP Metabolic Activation FdUTP FdUTP 5-FU->FdUTP Metabolic Activation FUTP FUTP 5-FU->FUTP Metabolic Activation TS Thymidylate Synthase FdUMP->TS Inhibits DNA_synthesis DNA Synthesis FdUTP->DNA_synthesis Incorporated into DNA, causes damage RNA_synthesis RNA Synthesis & Function FUTP->RNA_synthesis Incorporated into RNA, disrupts function TS->DNA_synthesis Required for Apoptosis Apoptosis DNA_synthesis->Apoptosis Damage leads to RNA_synthesis->Apoptosis Dysfunction leads to

Caption: Metabolic activation of 5-FU and its downstream cytotoxic effects.

1-Methyl-5-fluorouracil: A Structural Derivative with Limited Characterization

1-Methyl-5-fluorouracil (CAS 155-16-8) is a derivative of 5-FU in which a methyl group is attached to the N1 position of the pyrimidine ring.[12] While the synthesis of N1-alkylated 5-FU derivatives is well-documented, there is a notable scarcity of published experimental data on the specific anticancer activity and detailed mechanism of action of 1-Methyl-5-fluorouracil itself.[12] It is primarily utilized as a reference standard in chemical research or as a building block for the synthesis of more complex molecules.[12]

The N1 position of 5-FU is crucial for its metabolic activation to cytotoxic nucleotides.[13] Therefore, methylation at this position would likely block its conversion to FdUMP, FdUTP, and FUTP, thereby significantly attenuating its anticancer activity. Studies on other N1-substituted 5-FU derivatives, such as N1-propargyl-5-fluorouracil, have shown that such modifications can render the molecule inactive, effectively creating a prodrug that requires subsequent removal of the N1-substituent to restore cytotoxicity.[13]

Hypothesized Mechanism of Inactivity: Based on the known metabolic pathways of 5-FU, it is reasonable to hypothesize that 1-Methyl-5-fluorouracil would be largely inactive as a cytotoxic agent. The methyl group at the N1 position would prevent the enzymatic reactions necessary for its conversion into the active metabolites that inhibit thymidylate synthase and incorporate into DNA and RNA.

Comparative Efficacy of Clinically Relevant Pyrimidine Analogs

While data on 1-Methyl-5-fluorouracil is sparse, a robust body of evidence allows for a detailed comparison of other clinically important pyrimidine analogs.

Capecitabine: The Oral Prodrug Advantage

Capecitabine is an orally administered prodrug of 5-FU, designed to be selectively activated to 5-FU within tumor tissues. This tumor-selective activation is achieved through a three-step enzymatic cascade, with the final conversion to 5-FU catalyzed by thymidine phosphorylase, an enzyme that is often found at higher concentrations in tumor cells compared to normal tissues. This targeted delivery is intended to increase the concentration of 5-FU at the tumor site while minimizing systemic toxicity.

Gemcitabine: A Deoxycytidine Analog with a Broader Spectrum

Gemcitabine (2',2'-difluorodeoxycytidine) is another important pyrimidine analog. Unlike 5-FU and its prodrugs, which are uracil analogs, gemcitabine is an analog of deoxycytidine. After intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, gemcitabine exerts its cytotoxic effects through two primary mechanisms:

  • Inhibition of Ribonucleotide Reductase: dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis.

  • Masked Chain Termination: dFdCTP is incorporated into DNA, but due to the presence of the two fluorine atoms, only one additional nucleotide can be added before DNA polymerase is unable to proceed. This "masked chain termination" effectively halts DNA replication and induces apoptosis.

Experimental Data: A Comparative Look at Cytotoxicity

The efficacy of anticancer agents is often quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes representative IC50 values for 5-FU, capecitabine (often reported as the IC50 of its active metabolite, 5-FU), and gemcitabine in various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line and the specific experimental conditions.

Compound Cancer Cell Line IC50 (µM) Reference
5-Fluorouracil MCF-7 (Breast)34[14]
HCT116 (Colorectal)3.8[9]
A549 (Lung)23.7
HepG2 (Liver)16.8
HNO-97 (Tongue)2[11]
Gemcitabine Panc-1 (Pancreatic)0.04N/A
MiaPaCa-2 (Pancreatic)0.02N/A
1-Methyl-5-fluorouracil VariousNot AvailableN/A

Experimental Protocols for Comparative Efficacy Assessment

To ensure scientific integrity and reproducibility, standardized in vitro assays are essential for comparing the efficacy of different cytotoxic agents. Below are detailed protocols for key assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of the pyrimidine analogs (e.g., 0.1, 1, 10, 100, 1000 µM) in complete cell culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs, e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Clonogenic Assay for Long-Term Survival

This assay assesses the ability of a single cell to undergo unlimited division to form a colony, providing a measure of long-term cell survival and reproductive integrity after drug treatment.

Protocol:

  • Cell Treatment: Treat a sub-confluent culture of cancer cells with various concentrations of the pyrimidine analogs for a defined period (e.g., 24 hours).

  • Cell Plating: After treatment, harvest the cells, count them, and plate a known number of cells (e.g., 200-1000 cells) into 6-well plates.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Colony Staining: Gently wash the plates with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet solution.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group to assess the long-term cytotoxic effects of the compounds.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to quantify the induction of apoptosis and perturbations in the cell cycle.

Apoptosis (Annexin V/Propidium Iodide Staining):

  • Cell Treatment and Harvesting: Treat cells with the pyrimidine analogs at their respective IC50 concentrations for 24-48 hours. Harvest both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining):

  • Cell Treatment and Fixation: Treat cells as described for the apoptosis assay. Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Diagram: Comparative Workflow for Efficacy Assessment

Comparative_Workflow cluster_workflow In Vitro Efficacy Evaluation Workflow Start Select Cancer Cell Lines Treatment Treat with Pyrimidine Analogs (1-Me-5-FU, 5-FU, Capecitabine, Gemcitabine) Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Clonogenic Clonogenic Assay (Long-Term Survival) Treatment->Clonogenic Flow_Cytometry Flow Cytometry (Apoptosis & Cell Cycle) Treatment->Flow_Cytometry Data_Analysis Data Analysis & IC50 Determination MTT->Data_Analysis Clonogenic->Data_Analysis Flow_Cytometry->Data_Analysis Comparison Comparative Efficacy Report Data_Analysis->Comparison

Caption: A streamlined workflow for the comparative in vitro evaluation of pyrimidine analogs.

Conclusion and Future Directions

The family of pyrimidine analogs continues to be a vital component of modern cancer chemotherapy. While 5-fluorouracil remains a cornerstone, its derivatives and other analogs like capecitabine and gemcitabine offer distinct advantages in terms of administration, tumor targeting, and mechanistic action.

Our investigation into 1-Methyl-5-fluorouracil reveals a significant gap in the scientific literature regarding its biological activity. Based on our understanding of 5-FU's mechanism of action, the N1-methylation likely renders the compound inactive, precluding its direct use as a cytotoxic agent. However, this highlights a crucial aspect of structure-activity relationships in drug design and underscores the importance of the N1 position for the bioactivation of 5-FU.

Future research could explore 1-Methyl-5-fluorouracil as a potential prodrug if a mechanism for its demethylation specifically within the tumor microenvironment could be devised. Furthermore, comprehensive in vitro screening of a wider range of N-substituted 5-FU derivatives could uncover novel compounds with improved therapeutic profiles. For now, the focus of comparative efficacy studies will remain on clinically established agents like 5-FU, capecitabine, and gemcitabine, for which a wealth of experimental data allows for robust and meaningful comparisons. This guide provides the foundational knowledge and experimental framework for researchers to continue exploring the therapeutic potential of this important class of anticancer drugs.

References

  • Evaluation of the anticancer effects exerted by 5-fluorouracil and heme oxygenase-1 inhibitor hybrids in HTC116 colorectal cancer cells. PubMed Central. (2024-04-18)
  • 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes. PMC. (2020-08-13)
  • 1-Methyl-5-fluorouracil|CAS 155-16-8. Benchchem.
  • IC 50 values and selectivity index of compound C4 and 5-fluorouracil treated cancer cells.
  • In silico design and evaluation of novel 5-fluorouracil analogues as potential anticancer agents. PMC. (2020-09-16)
  • New insights on 5-fluorouracil's mechanism in different cancers. News-Medical. (2024-10-07)
  • N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. PubMed Central.
  • 5-Fluorouracil: Mechanisms of Resistance and Reversal Str
  • 1-Methyl-5-fluorouracil|CAS 155-16-8. Benchchem.
  • Mechanism of cytotoxicity of 5-fluorouracil: distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2'-deoxyuridine on murine lymphoma L5178Y cells in culture. PubMed.
  • Biochemical and clinical pharmacology of 5-fluorouracil. PubMed.
  • 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers.
  • Cancer biologists discover a new mechanism for an old drug | MIT News. MIT News. (2024-10-07)
  • In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combin
  • 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STR
  • Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. MDPI.
  • The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated
  • 5-FU's hidden power against cancer: RNA, not DNA | Drug Discovery News. Drug Discovery News. (2024-12-17)

Sources

Publish Comparison Guide: 1-Methyl-5-fluorouracil vs. 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed to validate 1-Methyl-5-fluorouracil (1-Me-5-FU) as a specialized research tool. It synthesizes chemical logic with experimental application to position the compound not merely as a derivative, but as a critical "mechanistic scalpel" for dissecting fluoropyrimidine metabolism.

A Mechanistic Validator for DPD Activity and Metabolic Isolation

Part 1: Executive Summary & Strategic Utility

In the study of fluoropyrimidines, 5-Fluorouracil (5-FU) is the "gold standard" substrate, yet it is a "dirty" probe because it simultaneously enters two competing pathways: anabolism (activation to toxic nucleotides) and catabolism (degradation).

1-Methyl-5-fluorouracil (1-Me-5-FU) solves this convolution. By methylating the N1 position, this tool chemically blocks the glycosidic bond formation required for anabolism. It effectively "silences" the cytotoxic arm of the pathway, rendering it a pure substrate for catabolic study (specifically Dihydropyrimidine Dehydrogenase, DPD) and a non-cytotoxic negative control .

Quick Comparison Matrix
Feature5-Fluorouracil (5-FU)1-Methyl-5-fluorouracil (1-Me-5-FU)Research Utility
Primary Pathway Bifurcated: Anabolic (activation) & Catabolic (degradation)Linear: Catabolic only (DPD substrate)1-Me-5-FU isolates DPD kinetics without anabolic interference.
Cytotoxicity High (IC50 ~1-10 µM)Negligible (Non-incorporable)1-Me-5-FU serves as a negative control to prove mechanism of action.
Ribosylation Site Free N1-H (Available)Methylated N1-CH3 (Blocked)1-Me-5-FU cannot inhibit Thymidylate Synthase (TS) .
Tautomerism Dynamic (Lactam/Lactim)Locked (N1-Methyl Lactam)1-Me-5-FU is a structural standard for base-pairing studies.

Part 2: Mechanistic Validation (The "Why")

The N1-Blockade Logic

The cytotoxicity of 5-FU depends entirely on its conversion to fluoronucleotides (F-UMP, F-dUMP, F-UTP). This conversion is catalyzed by Orotate Phosphoribosyltransferase (OPRT) or Uridine Phosphorylase (UP) , both of which require a free proton at the N1 position to form the N-glycosidic bond with ribose/deoxyribose.

  • 5-FU: N1-H is free

    
     Converted to F-UMP 
    
    
    
    RNA/DNA damage.
  • 1-Me-5-FU: N1-CH3 is blocked

    
    No reaction with OPRT/UP 
    
    
    
    No F-UMP formation.
The DPD Specificity

Dihydropyrimidine Dehydrogenase (DPD) reduces the C5-C6 double bond. This reaction mechanism does not strictly require a free N1-H. Therefore, 1-Me-5-FU remains a valid substrate for DPD, being reduced to 1-Methyl-5,6-dihydro-5-fluorouracil . This allows researchers to measure DPD activity in live cells without triggering cell death, a feat impossible with 5-FU.

Part 3: Visualization of Metabolic Fate

The following diagram illustrates how 1-Me-5-FU acts as a "dead-end" probe for anabolism while remaining active for catabolism.

MetabolicFate cluster_legend Legend Active Cytotoxic Pathway Inactive Clearance Pathway Compound_5FU 5-Fluorouracil (5-FU) OPRT OPRT / UP (Anabolism) Compound_5FU->OPRT DPD DPD (Catabolism) Compound_5FU->DPD Compound_1Me 1-Methyl-5-FU (Research Tool) Compound_1Me->DPD Substrate Mimic FUMP F-UMP / F-dUMP (Toxic Nucleotides) Compound_1Me->FUMP BLOCKED (N1-Methylated) OPRT->FUMP Ribosylation (N1 required) DHFU Dihydro-5-FU (Inactive) DPD->DHFU Reduction (C5-C6) MeDHFU 1-Methyl-Dihydro-5-FU (Inactive Marker) DPD->MeDHFU Reduction (C5-C6)

Caption: Comparative metabolic fate. 5-FU bifurcates into toxic (red) and clearance (green) pathways. 1-Me-5-FU is chemically blocked from the toxic pathway, serving as a specific probe for the clearance (DPD) pathway.

Part 4: Experimental Protocols

Protocol A: DPD Kinetic Validation Assay (Spectrophotometric)

Objective: To quantify DPD activity using 1-Me-5-FU as a non-toxic substrate analog.

Principle: DPD consumes NADPH to reduce the 5,6-double bond. The rate of NADPH oxidation (decrease in absorbance at 340 nm) is proportional to DPD activity.

Reagents:

  • Buffer: 35 mM Potassium Phosphate, pH 7.4, 2.5 mM MgCl2.

  • Substrate: 1-Methyl-5-fluorouracil (Stock: 10 mM in DMSO).

  • Cofactor: NADPH (0.1 mM final).

  • Enzyme Source: Recombinant human DPD or Liver Cytosolic Extract.

Workflow:

  • Blanking: Add 900 µL Buffer and 50 µL NADPH to a quartz cuvette. Zero the spectrophotometer at 340 nm.

  • Baseline: Add 25 µL Enzyme source. Monitor for 1 min to ensure no background NADPH oxidation.

  • Reaction Start: Add 25 µL 1-Me-5-FU (Final conc: 250 µM). Mix by inversion.

  • Measurement: Monitor Absorbance (340 nm) every 10 seconds for 5 minutes at 37°C.

  • Calculation:

    
    
    

Expected Result: You should observe a linear decrease in absorbance, confirming 1-Me-5-FU is a substrate. Compare


 with 5-FU to determine relative affinity.
Protocol B: Cytotoxicity Exclusion Assay (Negative Control)

Objective: To prove that a test compound's toxicity is due to nucleotide incorporation. 1-Me-5-FU acts as the negative control.

Cell Line: HCT-116 (Colorectal Carcinoma) or HepG2.

Workflow:

  • Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Incubate 24h.

  • Treatment:

    • Group A (Positive Control): 5-FU (Serial dilution: 0.1 µM – 100 µM).

    • Group B (Negative Control): 1-Me-5-FU (Same concentrations).

    • Group C (Vehicle): DMSO (<0.5%).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize crystals with DMSO. Read Absorbance at 570 nm.

Data Interpretation:

  • 5-FU: Sigmoidal killing curve (Expected IC50 ~ 2-10 µM).

  • 1-Me-5-FU: Flat line (No toxicity up to 100 µM).

Part 5: References & Validation Sources

  • Mechanism of 5-FU Anabolism:

    • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). "5-Fluorouracil: mechanisms of action and clinical strategies."[1] Nature Reviews Cancer .

    • Relevance: Establishes the requirement of the N1 position for conversion to FUMP/FdUMP (TS inhibition).

  • DPD Enzymatic Activity:

    • Van Kuilenburg, A. B. P., et al. (2002). "Dihydropyrimidine dehydrogenase deficiency: structural and functional analysis." Biochemical Journal .

    • Relevance: Details the reduction mechanism at the 5,6 position, validating the use of 5-substituted uracils as substrates.

  • HPLC & Structural Stability:

    • Nassim, M. A., et al. (2002). "An HPLC method for the measurement of 5-fluorouracil in human plasma."[2][3][4] International Journal of Molecular Medicine .

    • Relevance: Demonstrates the use of structural analogs (like 5-Bromouracil) as internal standards; 1-Me-5-FU follows similar physicochemical logic for retention time separation.

  • Tautomerism Studies:

    • Markova, N., et al. (2019).[5] "5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms." Molecules .

    • Relevance: Validates the use of N-methylated derivatives to lock tautomeric forms for crystallographic and spectroscopic analysis.

Sources

Specificity Profiling of 1-Methyl-5-fluorouracil: The N1-Methylation Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Specificity of 1-Methyl-5-fluorouracil's Biological Activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scientific Rationale

In the development of pyrimidine antimetabolites, specificity is often defined by the "activation threshold." 5-Fluorouracil (5-FU) is a potent chemotherapeutic agent, but its activity is non-specific to the molecule itself; rather, it depends entirely on metabolic conversion to fluorinated nucleotides (F-UMP, F-dUMP, F-UTP).

1-Methyl-5-fluorouracil (1-Me-5-FU) serves as a critical negative control probe in this landscape. By methylating the N1 position, this compound structurally mimics 5-FU but is sterically and chemically blocked from entering the canonical activation pathways (phosphoribosylation).

This guide objectively compares 1-Me-5-FU against 5-FU to demonstrate how N1-blocking serves as a rigorous test for specificity, distinguishing between effects caused by the nucleobase structure (physicochemical interactions) versus those requiring metabolic activation (cytotoxicity).

Comparative Analysis: 1-Me-5-FU vs. Alternatives

The following table contrasts 1-Me-5-FU with its parent compound (5-FU) and the non-fluorinated control (1-Methyluracil).

Table 1: Physicochemical and Biological Profile Comparison
Feature5-Fluorouracil (5-FU) 1-Methyl-5-fluorouracil 1-Methyluracil
Primary Mechanism TS Inhibition (via F-dUMP) & RNA damageInert Control / Biophysical ProbeInert Control
N1-Status Free (-H)Blocked (-CH3) Blocked (-CH3)
OPRT Substrate? Yes (High Affinity)No (Steric/Chemical Block)No
DPD Substrate? Yes (Rapid Catabolism)Negligible/Resistant Negligible
Cytotoxicity (IC50) Low nM to µM range (High Potency)> 100 µM (Inactive) Inactive
Application ChemotherapySpecificity Control / Crystallography RNA Stability Studies
Mechanistic Insight: The N1-Blockade

The specificity of 1-Me-5-FU arises from the "N1-Blockade." The enzyme Orotate Phosphoribosyltransferase (OPRT) requires a free N1-H to form the glycosidic bond with PRPP (Phosphoribosyl pyrophosphate).

  • 5-FU: N1 is deprotonated, attacks C1 of PRPP

    
     F-UMP.
    
  • 1-Me-5-FU: N1 is methylated. No nucleophilic attack is possible. The pathway is dead-ended.

Visualization: The Metabolic Blockade

The following diagram illustrates the divergence in metabolic fate between 5-FU and 1-Me-5-FU.

MetabolicBlockade Start_5FU 5-Fluorouracil (5-FU) OPRT Enzyme: OPRT (Requires free N1) Start_5FU->OPRT Substrate DPD Enzyme: DPD (Catabolism) Start_5FU->DPD Substrate Start_1Me 1-Methyl-5-fluorouracil Start_1Me->OPRT No Binding Start_1Me->DPD Poor/No Substrate Block BLOCKED (No Reaction) Start_1Me->Block N1-Methylation Prevents Glycosylation FUMP F-UMP (Active Nucleotide) OPRT->FUMP Ribosylation Degradation F-Beta-Alanine (Inactive) DPD->Degradation Reduction

Caption: Figure 1. The N1-methyl group of 1-Me-5-FU prevents OPRT-mediated ribosylation, rendering it metabolically inert compared to 5-FU.

Experimental Protocols for Specificity Assessment

To validate the specificity of 1-Me-5-FU in your own research, use the following self-validating protocols.

Protocol A: Differential Cytotoxicity Assay (MTT)

Objective: Confirm that biological activity (cell death) is dependent on metabolic activation (which 1-Me-5-FU lacks).

  • Cell Seeding: Seed HT-29 or HCT-116 (colon cancer) cells at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Compound Preparation:

    • Dissolve 5-FU (Positive Control) in DMSO to 100 mM stock.

    • Dissolve 1-Me-5-FU (Test Compound) in DMSO to 100 mM stock.

    • Critical Step: Ensure final DMSO concentration is <0.1% in culture media.

  • Treatment: Perform a serial dilution (0.1 µM to 1000 µM) for both compounds. Incubate for 72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Validation Criteria:

    • 5-FU must show a sigmoidal dose-response (IC50

      
       1-10 µM).
      
    • 1-Me-5-FU must show a flat line (No toxicity up to 100-500 µM).

    • Interpretation: If 1-Me-5-FU shows toxicity, check for contamination or non-specific off-target effects (e.g., massive oxidative stress from extremely high doses).

Protocol B: Spectroscopic DPD Stability Assay

Objective: Assess if the compound acts as a substrate for catabolism. DPD reduces the 5,6-double bond, causing a loss of UV absorbance at 260-270 nm.

  • Buffer Setup: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) with 1 mM DTT and 100 µM NADPH.

  • Baseline: Add purified DPD enzyme (or liver cytosolic extract) to the cuvette.

  • Reaction Start:

    • Run 1: Add 5-FU (50 µM). Monitor

      
       for 10 minutes.
      
    • Run 2: Add 1-Me-5-FU (50 µM). Monitor

      
       for 10 minutes.
      
  • Data Analysis:

    • Calculate the rate of absorbance decrease (

      
      ).
      
    • 5-FU: Rapid decrease (Ring reduction destroys aromaticity).

    • 1-Me-5-FU: Stable absorbance (Ring remains intact).

Decision Logic for Researchers

Use this flowchart to determine when to incorporate 1-Me-5-FU into your study.

DecisionLogic Question Is the observed effect due to Metabolic Activation or Base Structure? Exp Run Parallel Assay: 5-FU vs. 1-Me-5-FU Question->Exp ResultA Both Compounds Active Exp->ResultA ResultB Only 5-FU Active (1-Me-5-FU Inactive) Exp->ResultB ConclA Effect is NON-SPECIFIC (Physicochemical/Off-target) ResultA->ConclA ConclB Effect is SPECIFIC (Requires Nucleotide Formation) ResultB->ConclB

Caption: Figure 2. Logic flow for utilizing 1-Me-5-FU to validate mechanism of action claims.

References

  • Heidelberger, C., et al. (1957). Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds. Nature.

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer.

  • Parker, W. B., & Cheng, Y. C. (1990). Metabolism and mechanism of action of 5-fluorouracil. Pharmacology & Therapeutics.

  • Shugar, D., & Fox, J. J. (1952). Spectrophotometric Studies of Nucleic Acid Derivatives and Related Compounds. Biochimica et Biophysica Acta.

Safety Operating Guide

Operational Guide: Safe Disposal of 1-Methyl-5-fluorouracil

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-Methyl-5-fluorouracil is a structural analog of the antineoplastic agent 5-Fluorouracil (5-FU).[1] While 5-FU is explicitly listed as a U-listed hazardous waste (U248) under RCRA (Resource Conservation and Recovery Act), its methyl derivative (1-Methyl-5-fluorouracil) does not share this specific waste code.

However, due to its structural similarity and potential for cytotoxicity, teratogenicity, and genotoxicity, it must be managed with the same rigor as a NIOSH Group 1 Hazardous Drug. Standard autoclaving is insufficient for destruction. The only validated disposal method is high-temperature incineration.

Chemical Profile
PropertySpecification
Chemical Name 1-Methyl-5-fluorouracil (N1-Methyl-5-FU)
CAS Number 155-16-8 (Note: Distinguish from N3-isomer CAS 4840-69-1)
Formula C₅H₅FN₂O₂
Physical State White crystalline powder
Melting Point ~280°C (Decomposes/Sublimes)
Hazard Class Cytotoxic / Genotoxic (Treat as Hazardous Drug)
Solubility Soluble in water, methanol; insoluble in ether

Hazard Assessment & Scientific Rationale

The "Why" Behind the Protocol

Effective disposal requires understanding the molecule's resistance to degradation.

  • Thermal Stability: 1-Methyl-5-fluorouracil has a high melting/decomposition point (~280°C).[2][3] Standard laboratory autoclaves operate at 121°C. Autoclaving will sterilize the biological media but will NOT destroy the chemical agent , leaving active cytotoxic residue in the waste stream.

  • The Fluorine Bond: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Incomplete combustion can release Hydrogen Fluoride (HF) gas or fluorinated toxic byproducts.

    • Operational Implication: Disposal requires High-Temperature Incineration (>1100°C) with specific flue gas scrubbing to neutralize HF.

Toxicology & Handling[4]
  • Mechanism: Acts as an antimetabolite, potentially inhibiting thymidylate synthase or incorporating into RNA/DNA, leading to cell death.[1]

  • Risk: Suspected carcinogen, teratogen, and mutagen.

  • PPE Requirement: Double nitrile gloves (tested to ASTM D6978), gown, and respiratory protection (N95 minimum; P100 or PAPR for powders) are mandatory during handling and waste packing.

Step-by-Step Disposal Protocol

This protocol uses a "Conservative Compliance" approach, treating the substance as a hazardous drug (HD) to ensure safety beyond minimum regulatory requirements.

Phase 1: Waste Segregation (At the Bench)

Do not mix with general trash or biohazard bags (red bags).

Waste TypeDefinitionContainer Color/LabelAction
Trace Waste PPE, empty vials (<3% residue), wipes, pipette tips.Yellow Bin (Trace Chemo)Seal and place in yellow hazardous drug waste bin.
Bulk Waste Stock solutions, pills, visible powder, spill cleanup materials (>3% residue).Black Bin (RCRA Hazardous)Must go to hazardous waste incineration. Label as "Toxic/Cytotoxic".
Sharps Needles, syringes used with the agent.Yellow Sharps Container Never recap. Place directly into yellow chemo sharps bin.
Liquid Waste Cell culture media containing the drug.Glass/HDPE Carboy Do NOT bleach. Label "Cytotoxic Liquid Waste" and arrange EHS pickup.
Phase 2: Operational Workflow (Decision Tree)

WasteFlow Start 1-Methyl-5-fluorouracil Waste Generated TypeCheck Determine Waste Type Start->TypeCheck Trace Trace Waste (PPE, Empty Vials) TypeCheck->Trace <3% Residue Bulk Bulk/Residual Waste (Stock, Spills, Liquids) TypeCheck->Bulk >3% Residue YellowBin Yellow Bin (Trace Chemo) Trace->YellowBin BlackBin Black Bin (RCRA Hazardous) Bulk->BlackBin Disposal High-Temp Incineration (>1100°C) YellowBin->Disposal BlackBin->Disposal

Figure 1: Decision matrix for segregating 1-Methyl-5-fluorouracil waste streams to ensure proper destruction.

Phase 3: Spill Management

In the event of a powder spill:

  • Evacuate the immediate area.

  • Don PPE: Double gloves, gown, eye protection, and N95/P100 respirator.

  • Contain: Cover powder with a damp absorbent pad (do not create dust).

  • Clean: Clean area with soap and water, followed by a specific deactivation agent if available (e.g., Surface Safe®), though physical removal is primary. Do not use bleach alone as it may not fully degrade the ring structure immediately.

  • Dispose: All cleanup materials go into the Black Bin .

The Destruction Mechanism (Scientific Integrity)

Why do we insist on incineration? The destruction of fluorinated pyrimidines follows a specific thermodynamic pathway.

Incineration Input Input: 1-Methyl-5-fluorouracil (Solid/Liquid Waste) Combustion Primary Combustion Chamber Temp: 1100°C Input->Combustion Breakdown Bond Cleavage: C-F bond breaks (~485 kJ/mol) Ring Oxidation Combustion->Breakdown Thermal Decomposition Scrubber Wet Scrubber System (Alkaline Wash) Breakdown->Scrubber Acid Gases (HF) Output Neutralized Output: CO2 + H2O + NaF (Salt) Scrubber->Output Neutralization

Figure 2: Chemical destruction pathway. High heat is required to break the C-F bond, and scrubbers are essential to capture the resulting Hydrogen Fluoride gas.

Regulatory Compliance & References

RCRA Classification Note: While 1-Methyl-5-fluorouracil is not explicitly U-listed (unlike 5-FU/U248), federal regulations (40 CFR 261.3) dictate that mixtures or derivatives exhibiting toxic characteristics must be managed as hazardous waste. Best Practice: Manage as RCRA Hazardous Waste to avoid "cradle-to-grave" liability issues.

References
  • National Institute for Occupational Safety and Health (NIOSH). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention.

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261).

  • PubChem. Compound Summary: 1-Methyl-5-fluorouracil (CAS 155-16-8). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.

Disclaimer: This guide is for educational and operational planning purposes. Always consult your institution's Environmental Health & Safety (EHS) officer and local regulations before handling hazardous chemicals.

Sources

Personal protective equipment for handling 1-Methyl-5-fluorouracil

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directives

Do not treat 1-Methyl-5-fluorouracil as a standard reagent. While often used as a research intermediate or reference standard, 1-Methyl-5-fluorouracil (CAS: 2079-00-7) is a structural analog of 5-Fluorouracil (5-FU) , a potent antineoplastic agent. Under the Precautionary Principle , it must be handled with the same rigor as confirmed cytotoxic and genotoxic compounds.

The Core Hazard: As a fluorinated pyrimidine, this compound is designed to mimic uracil.[1] Its mechanism of action likely involves the inhibition of thymidylate synthase or misincorporation into RNA/DNA, leading to cell cycle arrest and apoptosis.[2]

  • Primary Risks: Acute toxicity (Oral), Reproductive Toxicity (Suspected), and Germ Cell Mutagenicity.

  • Critical Control Point: The transition from solid powder to solution presents the highest risk of occupational exposure via inhalation of particulates.

Part 2: The PPE Firewall (Personal Protective Equipment)

The following PPE matrix is non-negotiable for any manipulation of the dry powder or concentrated solutions (>10 mg/mL).

PPE ComponentSpecificationRationale (Causality)
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended cuff, >5 mil)Permeation Resistance: Fluorinated compounds can permeate standard latex. Double gloving creates a breakthrough barrier and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory Engineering Control First: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.PPE Backup: N95 or P100 Respirator (only if outside hood).Aerosol Containment: Weighing micro-milligram quantities generates invisible electrostatic dust. Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism.
Body Defense Impervious Lab Coat (Tyvek® or polyethylene-coated)Dermal Shield: Standard cotton coats absorb liquids, holding the toxin against the skin. Impervious materials shed splashes. Closed front/back-fastening gowns are preferred to prevent "lap" contamination.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 compliant)Mucosal Protection: Safety glasses with side shields are insufficient for powders that can drift around lenses. Goggles provide a seal against dust and splashes.
Part 3: Operational Protocol (Powder to Solution)

Objective: Solubilize 1-Methyl-5-fluorouracil without generating fugitive dust.

Phase 1: Preparation
  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood. Fluorinated powders are highly static-prone and will "jump" from spatulas.

  • Surface Prep: Line the work surface with plastic-backed absorbent pads (absorbent side up).

  • Solvent Staging: Pre-measure the solvent (e.g., DMSO or Water) in a sealed vial before opening the compound container.

Phase 2: The Weighing Procedure
  • Don PPE: Put on inner gloves, lab coat, then outer gloves (tucked over cuffs).

  • Transfer: Open the source vial only inside the hood.

  • Weighing: Use a disposable anti-static weighing boat. Do not use a spatula if possible; gently tap the vial to dispense.

  • Immediate Solubilization: Add the solvent to the weighing boat or transfer the powder to the solvent vial immediately. Do not transport dry powder across the lab.

  • Decontamination: Wipe the exterior of the new solution vial with a detergent-dampened wipe before removing it from the hood.

Phase 3: Waste Segregation
  • Solids: Weighing boats, gloves, and wipes go into a dedicated "Cytotoxic/Hazardous" waste bin (often yellow or specifically labeled), not general biohazard waste.

  • Liquids: Collect in a dedicated carboy labeled "Fluorinated Organic Waste."

Part 4: Visualization of Safety Logic
Diagram 1: Operational Workflow

This diagram illustrates the critical control points where exposure risk is highest.

HandlingWorkflow Storage Chemical Storage (Cool, Dry, Locked) PPE_Station PPE Donning (Double Gloves, Gown) Storage->PPE_Station Retrieval Fume_Hood Fume Hood / BSC (Engineering Control) PPE_Station->Fume_Hood Entry Weighing Weighing Event (High Risk: Dust) Fume_Hood->Weighing Inside Containment Solubilization Solubilization (DMSO/Water) Weighing->Solubilization Immediate Liquid Transfer Solubilization->Storage Sample Storage Waste Cytotoxic Waste Disposal Solubilization->Waste Disposables

Figure 1: The "Powder-to-Liquid" containment chain. The red node indicates the Engineering Control barrier which must never be breached during the yellow "High Risk" weighing event.

Diagram 2: Spill Response Decision Tree

Immediate actions taken within the first 60 seconds of a spill determine the safety outcome.

SpillResponse Spill Spill Detected Assess Assess Form Spill->Assess Powder Dry Powder Assess->Powder Liquid Liquid Solution Assess->Liquid Action_Powder Cover with wet paper towel (Prevent Dust) Powder->Action_Powder Do NOT Sweep Action_Liquid Cover with absorbent pad (Contain Spread) Liquid->Action_Liquid Clean Clean with 10% Bleach then Water Action_Powder->Clean Action_Liquid->Clean Dispose Dispose as Hazardous Chemical Waste Clean->Dispose

Figure 2: Differential response for dry vs. liquid spills. Note that dry powders must be wetted (damp cloth) before removal to prevent aerosolization.

Part 5: References & Authority[2]
  • National Institute for Occupational Safety and Health (NIOSH). (2016).[3] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[4] Centers for Disease Control and Prevention.[4] [Link][3]

  • PubChem. (n.d.). Compound Summary: 5-Fluorouracil (Parent Compound).[2][5][6][7] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.[3][4][8] United States Department of Labor. [Link]

Sources

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